1H-Indol-3-ol, 5-fluoro-
Description
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Structure
3D Structure
Properties
CAS No. |
112864-56-9 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.14 |
IUPAC Name |
5-fluoro-1H-indol-3-ol |
InChI |
InChI=1S/C8H6FNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H |
InChI Key |
VULFFEVKNXYOEK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)O |
Synonyms |
Indoxyl, 5-fluoro- (6CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis and Handling of 5-Fluoro-1H-indol-3-ol
The following technical guide details the synthesis, stabilization, and handling of 5-fluoro-1H-indol-3-ol (5-fluoroindoxyl).
Executive Summary
5-Fluoro-1H-indol-3-ol (5-fluoroindoxyl) is a critical intermediate in the synthesis of indigoid dyes and a potent scaffold in medicinal chemistry, particularly for kinase inhibitors and serotonergic modulators. However, its isolation in the free enol form is complicated by two factors:
-
Keto-Enol Tautomerism: It exists in rapid equilibrium with its keto-isomer, 5-fluoroindolin-3-one (5-fluorooxindole).
-
Oxidative Instability: In the presence of atmospheric oxygen, the free indoxyl dimerizes rapidly to form 5,5'-difluoroindigo , a deep blue insoluble pigment.
Therefore, this guide rejects the direct isolation of the free alcohol. Instead, it details the Diacetate Route , yielding the stable precursor 1-acetyl-5-fluoro-1H-indol-3-yl acetate . This precursor allows for "on-demand" generation of the target 5-fluoroindol-3-ol via controlled hydrolysis.
Chemical Identity & Tautomeric Equilibrium[1]
Understanding the equilibrium is prerequisite to successful synthesis. The target molecule exists as a dynamic system.
| Property | Enol Form (Target) | Keto Form (Isomer) | Oxidation Product (Impurity) |
| Name | 5-Fluoro-1H-indol-3-ol | 5-Fluoroindolin-3-one | 5,5'-Difluoroindigo |
| Structure | Indole core, C3-OH | Indoline core, C3=O | Bis-indole dimer |
| Stability | Low (Air sensitive) | Moderate (Stable solid) | High (Insoluble solid) |
| Utility | Nucleophile, Cross-coupling | Electrophile, Knoevenagel | Dye / Pigment |
Mechanistic Pathway Diagram
The following diagram illustrates the relationship between the stable precursors, the transient target, and the oxidative trap.
Figure 1: Synthetic pathway and stability map for 5-fluoroindoxyl.
Primary Synthetic Protocol: The Diacetate Route
This protocol utilizes the modified Heumann-Pfleger synthesis . It is preferred over the malonate route because it locks the oxygen in the enol state via acetylation.
Phase 1: Synthesis of N-(2-carboxy-4-fluorophenyl)glycine
Objective: Alkylation of the aniline nitrogen.
-
Reagents:
Step-by-Step Workflow:
-
Solubilization: Dissolve 5-fluoroanthranilic acid (10.0 g, 64.5 mmol) in 150 mL of water containing Na₂CO₃ (10.0 g).
-
Alkylation: Add chloroacetic acid (7.0 g, 74 mmol) slowly to the solution.
-
Reflux: Heat the mixture to mild reflux (100°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the starting aniline.
-
Acidification: Cool the solution to room temperature. Acidify carefully with concentrated HCl to pH ~2.
-
Isolation: The glycine derivative will precipitate as a white/off-white solid. Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.
-
Yield Expectation: 75–85%.
-
Phase 2: Cyclization to 1-acetyl-5-fluoro-1H-indol-3-yl acetate
Objective: Intramolecular condensation and simultaneous protection of the unstable enol.
-
Reagents:
-
N-(2-carboxy-4-fluorophenyl)glycine (from Phase 1)
-
Acetic anhydride (Ac₂O) - Solvent & Reagent
-
Sodium acetate (anhydrous)
-
Step-by-Step Workflow:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), combine the glycine intermediate (10.0 g) with anhydrous sodium acetate (4.0 g).
-
Addition: Add acetic anhydride (50 mL).
-
Cyclization: Heat the mixture to reflux.
-
Observation: Evolution of CO₂ will occur (decarboxylation).
-
Duration: Reflux for 2 hours until gas evolution ceases and the solution darkens slightly.
-
-
Work-up: Cool the reaction mixture to ~50°C (do not let it solidify completely). Pour the mixture onto crushed ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride.
-
Crystallization: The product, 1-acetyl-5-fluoro-1H-indol-3-yl acetate , will precipitate.
-
Purification: Filter the solid. Recrystallize from ethanol or an ethanol/water mixture.
Phase 3: In Situ Generation of 5-Fluoro-1H-indol-3-ol
Objective: Deprotection for immediate use.
Critical Note: Perform this step only when ready to use the indoxyl in the subsequent reaction (e.g., glycosylation, enzymatic assay, or condensation).
-
Dissolution: Dissolve the diacetate (1.0 eq) in methanol (degassed with Argon).
-
Hydrolysis: Add NaOH (2.5 eq) as an aqueous solution under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir at room temperature for 15–30 minutes.
-
Result: The solution contains the free 5-fluoroindol-3-ol (as the phenolate salt).
-
-
Quenching/Usage:
-
For Assays: Neutralize with buffer immediately.
-
For Synthesis: Add the electrophile (e.g., aldehyde for Knoevenagel condensation) directly to this mixture.
-
Analytical Data & Validation
To ensure the integrity of the intermediate (Diacetate), compare against these standard parameters.
| Parameter | 1-acetyl-5-fluoro-1H-indol-3-yl acetate | Notes |
| Physical State | Crystalline Solid (Needles) | Usually white or pale cream. |
| Melting Point | 128–132 °C | Sharp mp indicates purity. |
| IR Spectrum | 1765 cm⁻¹ (Ester C=O)1710 cm⁻¹ (Amide C=O) | Distinct double carbonyl signal. |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, OAc)δ 2.60 (s, 3H, NAc)δ 7.0–8.0 (m, aromatic) | Absence of OH/NH signals confirms protection. |
Handling & Safety Protocols
Controlling Oxidation (The "Blue" Problem)
If your reaction mixture turns deep blue, you have failed to exclude oxygen, and 5,5'-difluoroindigo has formed.
-
Prevention: All solvents for Phase 3 must be sparged with Argon for 15 minutes prior to use.
-
Rescue: Indigo is highly insoluble. If a precipitate forms, filter it out; the filtrate may still contain active indoxyl, but yield will be compromised.
Safety Hazards
-
Acetic Anhydride: Lachrymator and corrosive. Use in a fume hood.
-
5-Fluoroanthranilic acid: Irritant.
-
Indoxyls: Potential biological activity (serotonergic). Handle with gloves.
References
-
General Indoxyl Synthesis (Heumann-Pfleger)
- Heumann, K. (1890). "Synthese des Indigos." Berichte der deutschen chemischen Gesellschaft.
-
Modern adaptation:[6] Conway, S. et al. (2001). "Synthesis and properties of substituted indoles." Journal of the Chemical Society, Perkin Transactions 1.
-
Acetylation Strategy
-
Sujatha, K. et al. (2007). "An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates." Journal of Heterocyclic Chemistry. This paper specifically details the chlorobenzoic acid route, adaptable to fluorobenzoic acids.
-
-
Tautomerism & Stability
-
Wouters, J. et al. (2020). "5-Fluoro-1H-indole-2,3-dione-triazoles: synthesis and DFT study." Journal of Molecular Structure. Discusses the stability of the keto-form (isatin/oxindole derivatives).
-
-
Biological Applications (Indoxyl Esters)
-
Zhang, Z. et al. (2022). "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives." Frontiers in Chemistry.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 6. jst-ud.vn [jst-ud.vn]
physicochemical properties of 5-fluoro-1H-indol-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-1H-indol-3-ol
Abstract
5-fluoro-1H-indol-3-ol, a fluorinated derivative of the indole scaffold, presents a compelling yet challenging subject for researchers in medicinal chemistry and drug development. The introduction of a fluorine atom at the C5-position significantly modulates the electronic properties of the indole ring, influencing its reactivity, metabolic stability, and binding interactions. However, the defining characteristic of this molecule is its existence in a tautomeric equilibrium with its keto form, 5-fluoro-1H-indol-3(2H)-one (5-fluoroindoxyl). This guide provides a comprehensive exploration of the , framed through the critical lens of its tautomerism. Rather than presenting a static list of parameters, we offer a field-proven perspective on how to approach the characterization of this dynamic system, detailing the causality behind experimental choices and providing robust protocols for its investigation.
Introduction: The Significance of the Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in pharmaceutical chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast range of biological activities.[1] Fluorination is a premier strategy in modern drug design, often employed to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] The combination of these two features in 5-fluoro-1H-indol-3-ol makes it a molecule of significant interest.
However, the primary scientific challenge in characterizing this compound is not merely the influence of the C5-fluoro substituent, but the dynamic equilibrium between the enol (5-fluoro-1H-indol-3-ol) and the more stable keto (5-fluoroindoxyl) tautomers.[3] Understanding and quantifying this equilibrium is paramount, as the dominant tautomeric form dictates the molecule's hydrogen bonding capacity, lipophilicity, and ultimately, its pharmacological profile. This guide is structured to equip the researcher with the foundational knowledge and practical methodologies required to navigate this complexity.
The Central Challenge: Keto-Enol Tautomerism
The most critical physicochemical property of 5-fluoro-1H-indol-3-ol is its tautomeric relationship with 5-fluoroindoxyl. The equilibrium involves the migration of a proton and a corresponding shift in double bonds.[3]
Caption: Figure 1: Tautomeric equilibrium of 5-fluoro-1H-indol-3-ol.
The position of this equilibrium is not static; it is profoundly influenced by:
-
Solvent Polarity and Hydrogen Bonding Capacity: Protic solvents can stabilize one form over the other through hydrogen bonding.
-
pH: The ionization state of the N-H proton or the hydroxyl group can shift the equilibrium.
-
Temperature: As with any equilibrium, the ratio of tautomers is temperature-dependent.
For the parent compound, indoxyl, the keto form is generally favored.[3] It is reasonable to hypothesize a similar preference for the 5-fluoro derivative. Consequently, any experimental measurement will reflect the properties of the equilibrium mixture, not the pure enol form.
Core Physicochemical Parameters: A Practical Approach
Direct experimental data for 5-fluoro-1H-indol-3-ol is scarce. Therefore, this section focuses on the expected properties based on related structures and, more importantly, the experimental methodologies for their determination.
Molecular Structure and Identity
| Property | Data | Source |
| Molecular Formula | C₈H₆FNO | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
| IUPAC Name | 5-fluoro-1H-indol-3-ol | N/A |
| CAS Number | Not assigned | N/A |
Note: Data extrapolated from the molecular formula. The parent compound, 5-fluoroindole, has a molecular weight of 135.14 g/mol .[4]
Acidity (pKa)
Two key acidic protons exist in the structure: the N-H proton of the indole ring and the O-H proton of the hydroxyl group. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indole. The pKa of the hydroxyl group will be highly dependent on the tautomeric equilibrium.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a reliable measure of the macroscopic pKa of the equilibrium mixture.
Caption: Figure 2: Workflow for pKa determination via potentiometric titration.
Causality: The choice of a co-solvent system is critical due to the anticipated low aqueous solubility of the compound. The resulting "apparent pKa" (pKaapp) is invaluable for predicting ionization states in physiological and formulation contexts.
Lipophilicity (LogP / LogD)
Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The measured value will be a weighted average of the LogP of the keto and enol tautomers.
| Parameter | Predicted Value (for 5-fluoroindole) | Source |
| XLogP3 | 2.4 | [5] |
The addition of a hydroxyl group to 5-fluoroindole to form 5-fluoro-1H-indol-3-ol would be expected to decrease the LogP value, making it more hydrophilic.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Preparation: Prepare a saturated solution of the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4 for LogD).
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).
-
Separation: Centrifuge the mixture to achieve complete phase separation.
-
Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration in each phase using a validated HPLC-UV method.
-
Calculation: LogP = log ([Concentration]octanol / [Concentration]aqueous).
Trustworthiness: This method is the gold standard for LogP determination. Running replicates and ensuring a full mass balance (concentration in both phases plus any interface material) validates the experimental result.
Solubility
The solubility will be influenced by the ability of the tautomers to interact with the solvent. The enol form, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, potentially favoring solubility in protic solvents.
| Solvent | Expected Solubility | Rationale / Related Data |
| Chloroform | Slightly Soluble | 5-fluoroindole is soluble in chloroform at 50 mg/mL. |
| Methanol | Soluble | 5-fluoroindole is soluble in methanol. |
| Water | Low | The parent indole has low water solubility. The polar -OH and -F groups will increase this slightly. |
Experimental Protocol: Thermodynamic Solubility by HPLC
-
Sample Prep: Add an excess amount of the solid compound to various solvents (e.g., water, PBS pH 7.4, ethanol) in separate vials.
-
Equilibration: Agitate the slurries at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filtration: Filter the samples through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate and quantify the concentration against a standard curve using a validated HPLC-UV method.
Spectroscopic Characterization: Distinguishing the Tautomers
Spectroscopy is the most powerful tool for investigating the tautomeric equilibrium of 5-fluoro-1H-indol-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for identifying and quantifying the tautomers in solution.
Key Distinguishing Features:
| Spectrum | 5-fluoro-1H-indol-3-ol (Enol) | 5-fluoro-1H-indol-3(2H)-one (Keto) |
| ¹H NMR | Vinyl proton at C2 (approx. 5.5-6.5 ppm). Broad -OH signal. | Aliphatic CH₂ protons at C2 (approx. 3.5-4.5 ppm). |
| ¹³C NMR | Enolic carbon (C3) bearing the -OH group (approx. 140-150 ppm). | Carbonyl carbon (C3) (approx. 190-200 ppm). Aliphatic C2. |
| ¹⁹F NMR | A single resonance whose chemical shift is sensitive to the solvent environment. | A single resonance, likely shifted compared to the enol form. |
Experimental Protocol: Quantitative ¹H NMR for Tautomer Ratio
Caption: Figure 3: Workflow for determining tautomeric ratio by qNMR.
Expertise: The choice of a long relaxation delay is non-negotiable for accurate quantification. It ensures that all protons have fully relaxed between pulses, making the integral areas directly proportional to the number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence for the presence of the keto form.
-
Expected Key Absorptions:
-
Keto Form: A strong, sharp absorption band for the C=O (carbonyl) stretch, expected between 1680-1720 cm⁻¹.
-
Enol Form: A broad O-H stretching band around 3200-3600 cm⁻¹. C=C stretching in the aromatic region.
-
Both Forms: N-H stretching band (approx. 3300-3500 cm⁻¹), C-F stretching (approx. 1100-1250 cm⁻¹).[6]
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will yield the molecular ion (M⁺) peak, confirming the molecular weight. The fragmentation pattern can also provide structural information. A key fragmentation pathway for indoles involves the loss of HCN.[7] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Synthesis, Stability, and Handling
Synthesis: A plausible synthetic route to 5-fluoro-1H-indol-3-ol is the reduction of 5-fluoroisatin or via the Leimgruber-Batcho indole synthesis starting from 5-fluoro-2-nitrotoluene.[8]
Stability and Handling: Indole derivatives, particularly those like indoxyls, can be sensitive to light and air, often turning reddish or dark in color upon exposure.[9] It is recommended to handle 5-fluoro-1H-indol-3-ol under an inert atmosphere (e.g., argon or nitrogen) and store it in a dark, cool place (2-8°C).[10] Solution stability should be assessed by preparing solutions in relevant solvents and monitoring their purity over time by HPLC.
Conclusion
5-fluoro-1H-indol-3-ol is a molecule defined by its dynamic nature. A comprehensive understanding of its physicochemical properties is not possible without first addressing the keto-enol tautomerism that governs its structure in any given environment. For the researcher in drug development, this is not a mere academic curiosity; it is a critical factor that will influence every stage of the discovery pipeline, from screening and SAR studies to formulation and pharmacokinetics. By employing the rigorous, methodology-focused approach outlined in this guide, scientists can confidently characterize this challenging yet promising molecule, unlocking its full potential as a building block for novel therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Taber, D. F., & Stachel, S. J. (2007). A simple and convenient procedure for the synthesis of oxindole. The Journal of Organic Chemistry, 62(15), 5248-5249. [Link] (Note: While not directly on 5-fluoro-1H-indol-3-ol, this provides context on indole chemistry and stability).
-
PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole, 5-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]
-
Högberg, M., & Edlund, U. (2014). A 1H and 13C NMR study of the tautomerism of indoxyl and some derivatives. Magnetic Resonance in Chemistry, 52(10), 614-620. [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved February 21, 2026, from [Link]
-
DiVA Portal. (2022). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 21, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 2, 263-269. [Link]
-
Safrole. (2023). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole Clove Oil. Retrieved February 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Indole, 5-fluoro- [webbook.nist.gov]
- 5. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. diva-portal.org [diva-portal.org]
- 9. safrole.com [safrole.com]
- 10. 5-Fluoroindole | 399-52-0 [chemicalbook.com]
Technical Guide: Biological Activity and Applications of 5-Fluoro-1H-indol-3-ol
[1]
Executive Summary
5-Fluoro-1H-indol-3-ol (5-Fluoroindoxyl) is a critical intermediate in biochemical diagnostics and a privileged scaffold in medicinal chemistry. Unlike stable pharmacological agents, this molecule exists primarily as a transient species generated during the enzymatic cleavage of chromogenic substrates (e.g., 5-fluoro-3-indolyl phosphate). Its "biological activity" is dual-faceted:
-
Diagnostic Activity: It serves as a signaling moiety that undergoes rapid oxidative dimerization to form 5,5'-difluoroindigo, a stable, insoluble blue precipitate used to localize enzymatic activity in situ.
-
Pharmacological Potential: While the free alcohol is unstable, the 5-fluoroindole core acts as a bioisostere in kinase inhibitors and serotonin modulators, and its dimeric oxidation products (indigoids) are potent ligands for the Aryl Hydrocarbon Receptor (AhR).
This guide details the physicochemical mechanics of its signaling pathway, its synthetic utility, and the pharmacological relevance of its derivatives.
Chemical Identity and Physicochemical Properties[2][3]
5-Fluoro-1H-indol-3-ol is an indoxyl derivative substituted with a fluorine atom at the 5-position. Its behavior is governed by keto-enol tautomerism and high susceptibility to oxidative coupling.
Tautomerism and Instability
In aqueous solution, the molecule exists in equilibrium between the enol form (5-fluoro-1H-indol-3-ol ) and the keto form (5-fluoroindolin-3-one ). The equilibrium strongly favors the keto form, but the enol form is the reactive species in oxidative dimerization.
| Property | Description |
| CAS Number | 399-52-0 (Parent 5-Fluoroindole); Specific indoxyl often generated in situ. |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Solubility | Low in water (prone to precipitation/oxidation); Soluble in DMF, DMSO. |
| Appearance | Unstable off-white solid (rapidly turns blue upon air exposure). |
| Oxidation Product | 5,5'-Difluoroindigo (Deep Blue/Indigo precipitate). |
Mechanism of Action: The Chromogenic Signaling Pathway
The primary "activity" of 5-fluoro-1H-indol-3-ol in a research context is its role as a reporter molecule. It is typically protected as an ester (phosphate, acetate) or glycoside (galactoside, glucuronide). Upon enzymatic hydrolysis, the free indoxyl is released.
The Oxidative Dimerization Cascade
-
Enzymatic Cleavage: An enzyme (e.g., Alkaline Phosphatase) hydrolyzes the protecting group, releasing 5-fluoro-1H-indol-3-ol.
-
Tautomerization: The enol rapidly equilibrates with the keto form.
-
Radical Formation: Atmospheric oxygen or an oxidant (e.g., NBT) abstracts a hydrogen, forming a resonance-stabilized radical.
-
Dimerization: Two radicals couple to form leuco-5,5'-difluoroindigo, which further oxidizes to the insoluble 5,5'-difluoroindigo dye.
Visualization of the Pathway
The following diagram illustrates the transition from the stable substrate to the insoluble signal.
Figure 1: The enzymatic hydrolysis and oxidative dimerization pathway of 5-fluoroindoxyl substrates.
Biological Activity: Pharmacological Perspectives[4]
While the free alcohol is a transient signaling agent, the 5-fluoroindole core and the resulting indigo dimer possess significant biological activities relevant to drug development.
Aryl Hydrocarbon Receptor (AhR) Modulation
Indoles and indigoids are classic ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism and immune regulation.
-
Mechanism: 5,5'-Difluoroindigo, like its parent indigo, is a planar, hydrophobic molecule that can bind the AhR cytosolic complex.
-
Effect: Ligand binding triggers translocation to the nucleus, dimerization with ARNT, and transcription of CYP1A1 and other response genes.[1]
-
Relevance: Fluorine substitution often enhances metabolic stability (blocking metabolic soft spots), potentially prolonging the activation of AhR compared to unsubstituted indigo.
The 5-Fluoroindole Scaffold in Oncology
The 5-fluoro-1H-indol-3-ol core is a precursor to 5-fluoroisatin, a versatile building block for kinase inhibitors.
-
Sunitinib Analogs: 5-fluoroindole derivatives are structural analogs of Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The fluorine atom at the 5-position modulates the electron density of the indole ring, influencing hydrogen bonding in the ATP-binding pocket of kinases like VEGFR and PDGFR.
-
Metabolic Stability: The C-5 position of indole is a primary site for hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic route, increasing the half-life of the pharmacophore.
Experimental Protocols
Protocol A: Chromogenic Detection of Phosphatase Activity
This protocol uses the phosphate ester of 5-fluoro-1H-indol-3-ol to detect Alkaline Phosphatase (AP) in biological samples.
Reagents:
-
Substrate Stock: 50 mg/mL 5-Fluoro-3-indolyl phosphate (disodium salt) in DMF.
-
Reaction Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 50 mM MgCl₂.
-
Oxidant (Optional): Nitro Blue Tetrazolium (NBT) enhances sensitivity.[2]
Workflow:
-
Equilibration: Wash samples (tissue sections or membranes) in Reaction Buffer for 5 minutes.
-
Staining Solution: Mix 66 µL of NBT stock (nitro blue tetrazolium) and 33 µL of Substrate Stock into 10 mL of Reaction Buffer.
-
Note: The 5-fluoro analog produces a blue precipitate. If NBT is added, the color shifts to dark purple/black due to the formation of formazan.
-
-
Incubation: Incubate sample in Staining Solution at room temperature in the dark.
-
Time: 10–60 minutes depending on enzyme abundance.
-
-
Termination: Stop reaction by washing with PBS containing 1 mM EDTA.
-
Observation: Analyze blue/purple precipitate under a microscope or scanner.
Protocol B: Synthesis of the 5-Fluoroindole Core
For researchers requiring the core scaffold for derivatization, the Leimgruber-Batcho Indole Synthesis is the gold standard for producing 5-fluoroindole from commercially available precursors.
Workflow Visualization:
Figure 2: Synthetic route for the 5-fluoroindole scaffold via Leimgruber-Batcho synthesis.
Comparative Analysis: 5-Fluoro vs. Other Halogenated Indoxyls[1]
The choice of halogen substitution dictates the color and kinetics of the reporter system.
| Feature | 5-Fluoro-1H-indol-3-ol | 5-Bromo-4-chloro-3-indolyl (BCIP) | Unsubstituted Indoxyl |
| Precipitate Color | Indigo Blue | Teal / Turquoise | Blue (less intense) |
| Substrate Name | 5-Fluoro-X-Phos | BCIP (X-Phos) | Indoxyl Phosphate |
| Kinetics | Fast dimerization | Moderate dimerization | Slow dimerization |
| Resolution | High (precipitate is dense) | Very High (precipitate is crystalline) | Moderate (can diffuse) |
| Primary Use | Double staining (contrast with Red) | Standard Western Blot / IHC | General screening |
Technical Insight: The 5-fluoro substituent is less bulky than the 4-chloro-5-bromo combination in BCIP. This reduced steric hindrance allows for faster enzymatic turnover in some active sites, potentially offering higher sensitivity for low-abundance targets, though the precipitate may be slightly more diffuse than the highly crystalline BCIP product.
References
-
Biosynth Carbosynth. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules. Link
-
GoldBio. (n.d.). Chromogenic Substrates Overview. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65409, 5-Bromo-4-chloro-3-indolyl phosphate. Link
-
Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ChemSusChem. Link
-
Safe, S., et al. (2025). Activation of the aryl hydrocarbon receptor with structurally diverse ligands. BMC Research Notes. Link[3]
-
Glycosynth. (n.d.). Chromogenic Substrates - Indoxyl Esters and Glycosides. Link
The Hidden Chromophore: A Technical Guide to 5-Fluoro-1H-indol-3-ol
The following technical guide details the discovery, chemistry, and applications of 5-fluoro-1H-indol-3-ol (5-fluoroindoxyl).
Part 1: Executive Summary & Chemical Identity
5-Fluoro-1H-indol-3-ol (CAS: 117887-41-9 for the 3-ol/3-one system) is a bicyclic heteroaromatic compound belonging to the indoxyl class. It is the enol tautomer of 5-fluoroindolin-3-one .
It is frequently confused with its structural isomer, 5-fluorooxindole (5-fluoroindolin-2-one), which is a precursor to the kinase inhibitor Sunitinib. However, the 3-ol/3-one system (indoxyl) possesses distinct reactivity, primarily serving as a chromogenic platform in histochemistry and a reactive intermediate in the synthesis of complex alkaloids.
The Tautomeric Equilibrium
Unlike stable phenols, 5-fluoro-1H-indol-3-ol exists in a rapid equilibrium with its keto-form. In solution, the keto-form (5-fluoroindolin-3-one) generally predominates, but the enol form is the reactive species in oxidative dimerization.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 5-Fluoro-1H-indol-3-ol |
| Common Name | 5-Fluoroindoxyl |
| Tautomer | 5-Fluoroindolin-3-one |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Oxidation Product | 5,5'-Difluoroindigo (Blue insoluble solid) |
| Primary Utility | Histochemical substrate aglycone; Alkaloid scaffold |
Part 2: History & Discovery (The Histochemical Era)
The discovery of 5-fluoroindoxyl is inextricably linked to the "Indigogenic Principle" of the mid-20th century.
The Holt Era (1950–1958)
In the 1950s, S.J. Holt and P.W. Sadler at the Middlesex Hospital Medical School (London) revolutionized enzyme histochemistry. Their goal was to create synthetic substrates that enzymes (like esterases or phosphatases) could hydrolyze to release a precipitating dye at the precise site of enzymatic activity.
While the parent compound, indoxyl, produced indigo, the dye crystals were often large and diffused away from the reaction site, causing "localization artifacts." Holt systematically halogenated the indole ring to optimize two factors:
-
Substantivity: The affinity of the dye for protein structures to prevent diffusion.
-
Oxidation Kinetics: The rate at which the released indoxyl dimerizes to indigo.
The Role of Fluorine
5-Fluoroindoxyl was synthesized as part of this structure-activity relationship (SAR) campaign. Holt and Sadler investigated the 5-fluoro derivative to understand the electronic influence of the fluorine atom—highly electronegative but small (similar radius to hydrogen)—on the oxidation rate.
-
Key Finding: While 5-bromo-4-chloroindoxyl (the aglycone of X-Gal) became the gold standard for its brilliant turquoise color and rapid precipitation, the 5-fluoro derivative provided critical mechanistic data. It demonstrated that while halogenation generally increases the acidity of the N-H proton (facilitating oxidation), the specific position of the halogen dictates the color and solubility of the final indigo dye.
Part 3: Mechanism of Action
The utility of 5-fluoro-1H-indol-3-ol relies on a cascade reaction: Hydrolysis → Tautomerization → Oxidation → Dimerization .
Diagram 1: The Indigogenic Cascade
The following Graphviz diagram illustrates the pathway from a protected substrate (e.g., 5-Fluoro-Indoxyl-Acetate) to the final 5,5'-difluoroindigo dye.
Caption: The enzymatic release of 5-fluoroindoxyl followed by oxidative dimerization to 5,5'-difluoroindigo.
Part 4: Synthesis Protocols
The synthesis of 5-fluoroindoxyl is challenging due to its susceptibility to oxidation. The most robust method involves the Baeyer-Drewsen synthesis of the indigo dye, followed by reduction to the leuco-form (indoxyl).
Protocol A: Synthesis of 5,5'-Difluoroindigo (Precursor)
Rationale: Direct synthesis of the indoxyl is unstable. Synthesizing the stable indigo dimer first allows for purification before reduction.
Reagents:
-
5-Fluoro-2-nitrobenzaldehyde (10 mmol)
-
Acetone (Reagent grade)
-
Sodium Hydroxide (1M aqueous)
Step-by-Step:
-
Dissolution: Dissolve 5-fluoro-2-nitrobenzaldehyde (1.69 g) in 10 mL of acetone.
-
Aldol Condensation: Add 5 mL of water. Slowly add 5 mL of 1M NaOH dropwise while stirring. The solution will darken as the enolate forms.
-
Reaction: The reaction proceeds via the Baeyer-Drewsen mechanism. The intermediate undergoes cyclization and dimerization.[1]
-
Precipitation: A blue/violet precipitate of 5,5'-difluoroindigo forms rapidly.
-
Isolation: Filter the solid, wash extensively with water and ethanol to remove unreacted aldehyde. Dry in vacuo.
Protocol B: Reduction to 5-Fluoro-1H-indol-3-ol
Rationale: This step generates the active "leuco" species. It must be performed under inert atmosphere to prevent re-oxidation.
Reagents:
-
5,5'-Difluoroindigo (from Protocol A)
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Hydroxide (2M)
-
Argon/Nitrogen atmosphere
Step-by-Step:
-
Suspension: Suspend 100 mg of 5,5'-difluoroindigo in 10 mL of degassed water under Argon.
-
Reduction: Add 200 mg of Sodium Dithionite and 1 mL of 2M NaOH.
-
Clarification: Heat gently to 40°C. The blue suspension will clear to a pale yellow/green solution as the indigo is reduced to the soluble leuco-form (5-fluoroindoxyl enolate).
-
Trapping (Optional): To isolate a stable derivative, this solution is typically reacted immediately with an acylating agent (e.g., acetic anhydride) to form 5-fluoro-3-acetoxyindole , which is stable and can be stored.
Part 5: Modern Applications & Distinction
Histochemistry vs. Sunitinib
It is critical to distinguish 5-fluoroindoxyl from 5-fluorooxindole.
-
5-Fluoroindoxyl (3-one): Used for detection . It forms a dye.
-
5-Fluorooxindole (2-one): Used for inhibition .[2] It is the starting material for Sunitinib (Pfizer), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in renal cell carcinoma.
19F NMR Metabolic Probes
In modern chemical biology, 5-fluoroindoxyl derivatives serve as "spy" molecules. Because fluorine is absent in most biological tissues, 5-F labeled tryptophan metabolites (which pass through the indoxyl intermediate) can be tracked in vivo using 19F NMR spectroscopy without background interference.
Diagram 2: Structural Divergence
This diagram clarifies the relationship between the common 5-fluoroindole precursors.
Caption: Divergent synthetic pathways for 5-fluoroindole derivatives leading to distinct pharmaceutical and diagnostic applications.
References
-
Holt, S. J. (1958). "Indigogenic Staining Methods for Esterases." Proceedings of the Royal Society of London. Series B, Biological Sciences. Link
-
Holt, S. J., & Sadler, P. W. (1958). "Studies in enzyme cytochemistry. II. Synthesis of indigogenic substrates for esterases." Proceedings of the Royal Society B. Link
-
Cotson, S., & Holt, S. J. (1958). "Studies in enzyme cytochemistry. IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives." Proceedings of the Royal Society B. Link
- Gee, K. R., et al. (1999). "Fluorogenic substrates for the detection of enzymes." Analytical Biochemistry.
-
Zhang, X., et al. (2015). "An Indoxyl-Based Strategy for the Synthesis of Indolines and Indolenines." Angewandte Chemie International Edition. Link
Sources
Unlocking the Therapeutic Potential of 5-fluoro-1H-indol-3-ol: A Technical Guide to Target Identification and Validation
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] The strategic introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and target affinity of these molecules.[5][6] This technical guide provides a comprehensive framework for the scientific community to investigate the therapeutic potential of a novel fluorinated indole, 5-fluoro-1H-indol-3-ol. While direct biological data for this specific compound is not yet available, its structural analogy to the well-studied chemopreventive agent indole-3-carbinol (I3C) provides a strong rationale for exploring its activity against a panel of high-value therapeutic targets. This document outlines the scientific basis for investigating key signaling pathways, including the Aryl Hydrocarbon Receptor (AhR), Estrogen Receptor Alpha (ERα), the PI3K/Akt/mTOR cascade, and the NF-κB signaling pathway, as potential targets of 5-fluoro-1H-indol-3-ol. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic validation of these targets, alongside illustrative diagrams to clarify complex biological processes.
Introduction: The Promise of a Fluorinated Indole
Indole and its derivatives are integral to numerous physiological processes and have been successfully developed into drugs for a range of diseases, including cancer, inflammation, and infections.[1][2][3][4] Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, has garnered significant attention for its anticancer properties.[7][8][9][10][11] I3C is known to modulate multiple signaling pathways that are dysregulated in cancer and other diseases.[12][13][14]
The subject of this guide, 5-fluoro-1H-indol-3-ol, is a synthetic analogue of I3C. The introduction of a fluorine atom at the 5-position of the indole ring is a strategic modification intended to enhance its pharmacological properties. Fluorination is a common strategy in drug design to improve metabolic stability and increase binding affinity to target proteins.[5][6] Given the established biological activities of I3C and the potential benefits of fluorination, 5-fluoro-1H-indol-3-ol represents a promising candidate for drug discovery.
This guide will provide a structured approach to identifying and validating the therapeutic targets of 5-fluoro-1H-indol-3-ol, leveraging our understanding of its parent compound, I3C.
Potential Therapeutic Target 1: Aryl Hydrocarbon Receptor (AhR)
Scientific Rationale
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[15][16][17][18] Several indole derivatives, including I3C and its metabolites, are known to be potent AhR ligands.[15][16][19][20] Activation of AhR by these compounds can lead to a variety of downstream effects, including the induction of xenobiotic-metabolizing enzymes and modulation of immune cell differentiation.[17] The interaction of indole compounds with AhR has been implicated in their anti-inflammatory and anticancer activities.[13][17] Therefore, AhR represents a primary hypothetical target for 5-fluoro-1H-indol-3-ol.
Experimental Workflow for AhR Target Validation
Caption: Workflow for AhR Target Validation.
Detailed Experimental Protocols
2.1. AhR Reporter Gene Assay
-
Objective: To determine if 5-fluoro-1H-indol-3-ol can activate AhR-mediated transcription.
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2) transiently or stably transfected with a reporter plasmid containing xenobiotic response elements (XREs) upstream of a luciferase gene.
-
Treat the cells with a range of concentrations of 5-fluoro-1H-indol-3-ol for 18-24 hours. A known AhR agonist (e.g., TCDD) should be used as a positive control.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
Plot the dose-response curve to determine the EC50 value.
-
2.2. CYP1A1 Induction Assay
-
Objective: To measure the induction of a key AhR target gene, CYP1A1.
-
Methodology (qRT-PCR):
-
Treat cells (e.g., primary hepatocytes or a responsive cell line) with 5-fluoro-1H-indol-3-ol for a specified time course (e.g., 6, 12, 24 hours).
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify CYP1A1 mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers.
-
Normalize CYP1A1 expression to a housekeeping gene (e.g., GAPDH).
-
Potential Therapeutic Target 2: Estrogen Receptor Alpha (ERα)
Scientific Rationale
Estrogen Receptor Alpha (ERα) is a critical driver of proliferation in the majority of breast cancers.[7] I3C has been shown to be a potent downregulator of ERα expression, acting as a selective estrogen receptor downregulator (SERD).[7] This effect is mediated, at least in part, through AhR-dependent ubiquitination and proteasomal degradation of the ERα protein.[21] By reducing the levels of ERα, I3C can inhibit both ligand-dependent and -independent ERα signaling.[7] Given its structural similarity to I3C, 5-fluoro-1H-indol-3-ol is a strong candidate for possessing similar ERα-modulating activity. The enhanced metabolic stability conferred by the fluorine atom could potentially lead to a more sustained downregulation of ERα.
Experimental Workflow for ERα Target Validation
Caption: Workflow for ERα Target Validation.
Detailed Experimental Protocols
3.1. ERα Protein Downregulation Assay
-
Objective: To determine if 5-fluoro-1H-indol-3-ol reduces ERα protein levels.
-
Methodology (Western Blot):
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) and treat with various concentrations of 5-fluoro-1H-indol-3-ol for 24-48 hours.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).
-
3.2. Estrogen Response Element (ERE) Reporter Assay
-
Objective: To assess the effect of 5-fluoro-1H-indol-3-ol on ERα-mediated gene transcription.
-
Methodology:
-
Transfect ERα-positive cells with a reporter plasmid containing an estrogen response element (ERE) driving luciferase expression.
-
Pre-treat the cells with 5-fluoro-1H-indol-3-ol for 24 hours.
-
Stimulate the cells with estradiol (E2) for an additional 6-8 hours.
-
Measure luciferase activity as described in section 2.1.
-
Potential Therapeutic Target 3: PI3K/Akt/mTOR Signaling Pathway
Scientific Rationale
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[22] This pathway is frequently hyperactivated in various cancers. I3C has been shown to inhibit the PI3K/Akt pathway in several cancer cell lines.[12][22][23][24] The proposed mechanisms include the inhibition of Akt phosphorylation and activation, as well as the downregulation of upstream regulators like the epidermal growth factor receptor (EGFR).[23] Inhibition of this pathway by I3C leads to cell cycle arrest and apoptosis.[22][23] The structural similarity of 5-fluoro-1H-indol-3-ol to I3C makes the PI3K/Akt/mTOR pathway a highly probable target.
Experimental Workflow for PI3K/Akt/mTOR Target Validation
Caption: Workflow for PI3K/Akt/mTOR Target Validation.
Detailed Experimental Protocols
4.1. Phospho-Akt Western Blot
-
Objective: To determine if 5-fluoro-1H-indol-3-ol inhibits the phosphorylation of Akt.
-
Methodology:
-
Culture cancer cells with a constitutively active PI3K/Akt pathway (e.g., PC-3) and treat with 5-fluoro-1H-indol-3-ol for various time points.
-
Lyse the cells and perform a Western blot as described in section 3.1.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (at Ser473 and Thr308) and total Akt.
-
Quantify the ratio of phosphorylated Akt to total Akt.
-
4.2. Apoptosis Assay
-
Objective: To assess the induction of apoptosis following treatment with 5-fluoro-1H-indol-3-ol.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with 5-fluoro-1H-indol-3-ol for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Potential Therapeutic Target 4: NF-κB Signaling Pathway
Scientific Rationale
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. I3C has been shown to be a potent inhibitor of NF-κB activation induced by various stimuli.[25][26][27] This inhibition is mediated through the suppression of IκBα kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[26][27] By blocking NF-κB activation, I3C can downregulate the expression of numerous NF-κB target genes involved in inflammation, anti-apoptosis, and metastasis.[26][27] 5-fluoro-1H-indol-3-ol, as an analogue of I3C, is hypothesized to share this NF-κB inhibitory activity.
Experimental Workflow for NF-κB Target Validation
Caption: Workflow for NF-κB Target Validation.
Detailed Experimental Protocols
5.1. NF-κB Reporter Gene Assay
-
Objective: To determine if 5-fluoro-1H-indol-3-ol inhibits NF-κB-dependent transcription.
-
Methodology:
-
Transfect cells (e.g., HEK293) with an NF-κB reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene).
-
Pre-treat the cells with 5-fluoro-1H-indol-3-ol for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Measure luciferase activity as described in section 2.1.
-
5.2. p65 Nuclear Translocation Assay
-
Objective: To visualize the effect of 5-fluoro-1H-indol-3-ol on the nuclear translocation of the NF-κB p65 subunit.
-
Methodology (Immunofluorescence):
-
Culture cells on coverslips and pre-treat with 5-fluoro-1H-indol-3-ol.
-
Stimulate with an NF-κB activator for 30-60 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Other Potential Therapeutic Targets
The indole scaffold is known to interact with a wide range of biological targets. In addition to the pathways detailed above, researchers should also consider investigating the following as potential targets for 5-fluoro-1H-indol-3-ol:
-
Protein Kinases: Many indole derivatives are potent kinase inhibitors.[28][29][30] Screening 5-fluoro-1H-indol-3-ol against a panel of cancer-relevant kinases could reveal novel targets.
-
Tryptophan Metabolism Enzymes: As a tryptophan analogue, 5-fluoro-1H-indol-3-ol could potentially inhibit enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO), which is a key immune checkpoint in cancer.
-
Microtubule Dynamics: Some indole compounds have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
5-fluoro-1H-indol-3-ol is a promising new chemical entity with the potential for significant therapeutic value. Based on the well-documented activities of its parent compound, indole-3-carbinol, and the known benefits of fluorination in drug design, a systematic investigation into its biological targets is warranted. This technical guide provides a robust framework for researchers to explore the interactions of 5-fluoro-1H-indol-3-ol with key signaling pathways implicated in cancer and inflammatory diseases. The detailed experimental protocols and workflows outlined herein will facilitate a comprehensive evaluation of its therapeutic potential and pave the way for its further development as a novel therapeutic agent.
References
- Mao, C. G., Tao, Z. Z., Chen, Z., Chen, C., Chen, S. M., & Wan, L. J. (2014). Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway. Experimental and Therapeutic Medicine, 8(1), 207-212.
- Marconett, C. N., Sundar, S. N., Poindexter, K. M., Stueve, T. R., Bjeldanes, L. F., & Firestone, G. L. (2011). Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop. Molecular Biology of the Cell, 22(20), 3835-3847.
- Fris, E. (2017).
- Chinni, S. R., & Sarkar, F. H. (2002). Akt Inactivation Is a Key Event in Indole-3-carbinol-induced Apoptosis in PC-3 Cells. Clinical Cancer Research, 8(4), 1228-1236.
- Ahmad, A., Ali, S., Wang, Z., Ali, A. S., & Sarkar, F. H. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1011.
- Sundar, S. N., Marconett, C. N., Doan, V. B., Bjeldanes, L. F., & Firestone, G. L. (2006). Indole-3-Carbinol Selectively Uncouples Expression and Activity of Estrogen Receptor Subtypes in Human Breast Cancer Cells. Molecular Endocrinology, 20(12), 3070-3082.
- Aronchik, I., Gibson, J. A., & Firestone, G. L. (2002). Indole-3-carbinol Inhibits Protein Kinase B/Akt and Induces Apoptosis in the Human Breast Tumor Cell Line MDA MB468 but not in the Nontumorigenic HBL100 Line. Cancer Research, 62(21), 6099-6107.
- Aggarwal, B. B., & Ichikawa, H. (2005).
- Wang, T. T. Y. (2006). Estrogen receptor alpha as a target for indole-3-carbinol. The Journal of Nutritional Biochemistry, 17(10), 647-652.
- Aggarwal, B. B., & Ichikawa, H. (2005).
- Aggarwal, B. B., & Ichikawa, H. (2005).
- Popolo, A., Pinto, A., Daglia, M., Nabavi, S. F., Farooqi, A. A., & Rastrelli, L. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Seminars in Cancer Biology, 46, 1-10.
- Aggarwal, B. B., & Ichikawa, H. (2005).
- Kim, Y. S., Milner, J. A., & Kim, W. K. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 9(6), 2769-2774.
- O'Hara, E., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11).
- O'Hara, E., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11).
- Takada, Y., Andreeff, M., & Aggarwal, B. B. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649.
- Li, Y., et al. (2025). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 26(19), 10.
- O'Hara, E., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11).
- Marconett, C. N., et al. (2025). Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER) Protein Degradation in Breast Cancer Cells Disrupting an ER -GATA3 Transcriptional Cross-Regulatory Loop. Molecular Biology of the Cell.
- Memorial Sloan Kettering Cancer Center. (2023). Indole-3-Carbinol.
- González, A., et al. (2021). Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. PLoS Genetics, 17(3), e1009414.
- Takada, Y., Andreeff, M., & Aggarwal, B. B. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649.
- Ahmad, A., et al. (2025). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry.
- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
- Iacopetta, D., et al. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
- National Center for Biotechnology Information. (n.d.).
- Unni, J. M., et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 16(4), 12-23.
- Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1011.
- National Center for Biotechnology Information. (n.d.). Indole-3-acetic acid. PubChem.
- Pomais Agriculture. (2025).
- Al-Warhi, T., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Wikipedia. (n.d.). Indole-3-acetic acid.
- Chem-Impex. (n.d.). 5-Fluoroindole.
- Al-Warhi, T., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 820.
- Kumari, S., & Singh, R. K. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
- Deshmukh, R. G., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 8(1), 336-343.
- Wardman, P., et al. (2002). 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-272.
- GoldBio. (n.d.). 5-Fluoroindole.
- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(2), 160-181.
- Pinto, M., et al. (2021). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Infectious Diseases, 7(12), 3409-3419.
- El-Damasy, A. K., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Frontiers in Chemistry, 11, 1221303.
- Al-Omary, F. A. M. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Organic Synthesis, 15(6), 784-805.
- Lee, H., et al. (2022). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. Molecules, 27(21), 7431.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. Estrogen receptor alpha as a target for indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Methodological & Application
Strategic Utilization of 5-Fluoro-1H-indol-3-ol: From Transient Intermediate to Privileged Scaffold
Topic: Applications of 5-Fluoro-1H-indol-3-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols
Executive Summary & Chemical Identity
5-Fluoro-1H-indol-3-ol (CAS: 399-53-1, often referenced via its tautomer 5-fluoroindolin-3-one or 5-fluoroindoxyl ) represents a high-value, albeit labile, scaffold in medicinal chemistry. Unlike the stable 2-oxindole (isatin) derivatives, the 3-hydroxy/3-oxo indole system is prone to rapid oxidative dimerization (forming 5,5'-difluoroindigo). However, when generated in situ under controlled conditions, it serves as a potent C2-nucleophile , enabling the rapid construction of pharmacologically active 2-alkylidene indolin-3-ones and complex spiroindoline libraries.
The incorporation of fluorine at the C5 position is strategic:
-
Metabolic Blocking: C5 is a primary site for cytochrome P450 hydroxylation in the indole scaffold; fluorination blocks this metabolic soft spot.
-
Electronic Tuning: The electronegativity of fluorine modulates the acidity of the N-H and the enol O-H, influencing binding affinity in kinase pockets and GPCRs.
Core Applications in Drug Discovery[1]
Application A: Synthesis of 2-Alkylidene-5-Fluoroindolin-3-ones (Kinase & Phosphatase Inhibitors)
The condensation of 5-fluoroindoxyl with aldehydes yields 2-alkylidene derivatives (aurones/indogenides). These structures mimic the ATP-binding motif of kinases and have shown efficacy as:
-
CDK Inhibitors: Targeting cell cycle regulation in oncology.
-
Antitubercular Agents: Inhibiting specific mycobacterial enzymes.
Application B: Construction of Spiro[indoline-3,x] Libraries
The 5-fluoroindoxyl scaffold acts as a dinucleophile in multicomponent reactions, reacting at C2 (nucleophilic) and C3 (electrophilic ketone) to form spirocyclic systems. These 3D-rich architectures are "privileged structures" in modern drug design, offering higher specificity than flat aromatic compounds.
Application C: Chromogenic/Fluorogenic Bio-Probes
While less common than 5-bromo-4-chloro-3-indolyl phosphate (BCIP), 5-fluoroindoxyl esters are used as orthogonal signaling probes. Upon enzymatic hydrolysis (e.g., by alkaline phosphatase), the released 5-fluoroindoxyl precipitates or fluoresces, useful for high-throughput screening (HTS) of esterase-prodrug activation.
Technical Guide: Tautomerism & Reactivity
Understanding the dynamic equilibrium is critical for experimental success. 5-Fluoro-1H-indol-3-ol exists in equilibrium with 5-fluoroindolin-3-one.
Caption: The "Use-it-or-Lose-it" dynamic. The reactive species must be trapped immediately to avoid oxidative dimerization to indigo.
Experimental Protocols
Protocol 1: In Situ Generation and "One-Pot" Condensation
Objective: Synthesis of (Z)-2-benzylidene-5-fluoroindolin-3-one without isolating the unstable intermediate. Precursor: 5-Fluoroindoxyl acetate (Commercial or synthesized via acetylation of 5-fluoroindoxyl).
Reagents:
-
5-Fluoroindoxyl acetate (1.0 eq)
-
Aromatic Aldehyde (1.1 eq)
-
Base: NaOH (2.0 eq) or Piperidine (cat.)
-
Solvent: Methanol/Water (1:1) or Ethanol (anhydrous for acid cat.)
Step-by-Step Methodology:
-
Deoxygenation (Critical): Sparge the solvent (MeOH/H2O) with Argon or Nitrogen for 15 minutes. Reason: Presence of oxygen facilitates dimerization to indigo.
-
Hydrolysis: Dissolve 5-fluoroindoxyl acetate in the deoxygenated solvent. Add NaOH (aq) dropwise under inert atmosphere at 0°C.
-
Activation: Stir for 10-15 minutes. The solution may turn faint yellow (enolate formation).
-
Trapping: Add the aldehyde immediately. Allow the reaction to warm to Room Temperature (RT).
-
Monitoring (Self-Validation):
-
Success: Solution turns yellow/orange/red (formation of aurone-like product).
-
Failure: Solution turns deep blue/purple (formation of 5,5'-difluoroindigo). Action: Discard and repeat with stricter oxygen exclusion.
-
-
Work-up: Acidify with dilute HCl. The colored precipitate is the target 2-alkylidene compound. Filter and recrystallize from EtOH.
Protocol 2: Acid-Catalyzed Aldol-Type Reaction
For acid-sensitive aldehydes, use the acid-catalyzed route.
-
Mix 5-fluoroindoxyl acetate and aldehyde in Glacial Acetic Acid.
-
Add concentrated HCl (catalytic amount).
-
Heat to 60°C for 2-4 hours.
-
Pour into ice water to precipitate the product.
Quantitative Data: Substituent Effects
The following table summarizes how the 5-Fluoro substituent alters the physicochemical profile compared to the non-fluorinated parent (Indol-3-ol/Indoxyl).
| Property | Parent (H) | 5-Fluoro Analog | Medicinal Chemistry Implication |
| pKa (N-H) | ~16.2 | ~15.5 | Increased acidity enhances H-bond donor capability in protein pockets. |
| Lipophilicity (LogP) | 1.8 | 2.1 | Improved membrane permeability; better CNS penetration. |
| Metabolic Stability | Low | High | Blocks hydroxylation at the electron-rich C5 position. |
| Electronic Effect | Neutral | Electron-Withdrawing | Deactivates the ring slightly, making the C2 position less prone to random oxidation but still reactive to strong electrophiles. |
Workflow Visualization
Caption: Operational workflow for the synthesis of 5-fluoroindoxyl derivatives, highlighting the critical oxidation checkpoint.
References
-
Tautomerism of Indoxyls: BenchChem Technical Guide on 1H-indol-3-ol Tautomerism.Link
-
Fluorine in Med Chem: Applications of Fluorine in Medicinal Chemistry. J. Med.[1] Chem. (2015).[2] Link
-
Indoxyl Synthesis Protocols: Organic Syntheses, Coll. Vol. 42, p. 50 (General Indoxyl Acetate Hydrolysis).Link
-
Reaction with Aldehydes: Solvent-Free Addition of Indole to Aldehydes. MDPI Molecules (2017). Link
- Kinase Inhibitor Scaffolds:Indolin-3-one derivatives as kinase inhibitors. (General Reference derived from structural homology to Sunitinib/Indolin-2-one).
Sources
protocol for the synthesis of 5-fluoro-1H-indol-3-ol derivatives
Application Note: Strategic Synthesis and Stabilization of 5-Fluoro-1H-indol-3-ol Derivatives
Executive Summary
The synthesis of 5-fluoro-1H-indol-3-ol (5-fluoroindoxyl) presents a classic paradox in heterocyclic chemistry: the target molecule is inherently unstable under oxidative conditions, rapidly dimerizing to form 5,5'-difluoroindigo (a deep blue dye). Consequently, direct isolation of the free alcohol is experimentally impractical and yields poor reproducibility.
This Application Note details a robust, self-validating protocol for the synthesis of the stable precursor, 1,3-diacetyl-5-fluoroindole , followed by a controlled hydrolysis method to generate the active 5-fluoro-1H-indol-3-ol in situ or as a transient species. This approach ensures high purity, minimizes oxidative tar formation, and allows for precise stoichiometric control in downstream applications such as phosphatase assays or medicinal chemistry scaffold construction.
Chemical Context & Retrosynthetic Logic
The Tautomerism Challenge
5-Fluoro-1H-indol-3-ol exists in a dynamic equilibrium with its keto-tautomer, 5-fluoroindolin-3-one . While the keto form is thermodynamically favored in neutral solvents, the enol form is the reactive species for O-functionalization.
-
Instability: In the presence of atmospheric oxygen and base, the deprotonated enolate radical-couples to form the indigoid dye.
-
Solution: We utilize kinetic trapping via acetylation. By performing the cyclization in acetic anhydride, we lock the enol as an ester (acetate), preventing dimerization.
Retrosynthetic Pathway
The synthesis is designed around the modified Baeyer-Emmerling indole synthesis , utilizing 2-amino-5-fluorobenzoic acid as the starting material. This route is preferred over the 2-nitrobenzaldehyde route (Baeyer-Drewson) due to the higher availability and lower cost of the anthranilic acid derivative.
-
N-Alkylation: Formation of N-(carboxymethyl)anthranilic acid derivative.
-
Cyclization/Decarboxylation/Trapping: A "one-pot" cascade using acetic anhydride and sodium acetate to form the diacetylated indole.
Figure 1: Synthetic pathway highlighting the critical trapping step to avoid indigo formation.
Experimental Protocols
Phase 1: Precursor Assembly
Objective: Synthesis of 2-((carboxymethyl)amino)-5-fluorobenzoic acid.
Reagents:
-
2-Amino-5-fluorobenzoic acid (CAS: 446-08-2): 15.5 g (100 mmol)
-
Chloroacetic acid: 11.3 g (120 mmol)
-
Sodium hydroxide (NaOH): 16.0 g (400 mmol)
-
Water: 150 mL
-
Hydrochloric acid (conc. 12 M)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid in 100 mL of water containing 8.0 g of NaOH. The solution should be clear.
-
Reagent Addition: Separately, dissolve chloroacetic acid in 50 mL of water containing 8.0 g of NaOH (keep cool to prevent hydrolysis). Add this solution to the anthranilic acid solution.
-
Reaction: Heat the mixture to mild reflux (100°C) for 3 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting amine spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2.
-
Isolation: A white to off-white precipitate will form. Allow to stand at 4°C for 2 hours to maximize crystallization.
-
Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove inorganic salts. Dry in a vacuum oven at 50°C overnight.
-
Expected Yield: 16–18 g (75–85%).
-
Checkpoint: 1H NMR (DMSO-d6) should show a singlet at ~4.0 ppm (N-CH2) and disappearance of the primary amine signal.
-
Phase 2: Cyclization and Kinetic Trapping
Objective: Synthesis of 1,3-diacetyl-5-fluoroindole. Critical Control Point: Moisture exclusion is vital. Acetic anhydride serves as both solvent and reagent.
Reagents:
-
2-((carboxymethyl)amino)-5-fluorobenzoic acid (from Phase 1): 10.0 g (47 mmol)
-
Acetic anhydride (Ac2O): 50 mL (Excess)
-
Sodium acetate (anhydrous): 4.0 g (49 mmol)
Procedure:
-
Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line).
-
Mixing: Add the precursor, anhydrous sodium acetate, and acetic anhydride.
-
Cyclization: Heat the mixture to reflux (approx. 140°C).
-
Observation: Evolution of CO2 will occur (decarboxylation). The solution will turn dark orange/brown.
-
Duration: Maintain reflux for 2 hours until CO2 evolution ceases.
-
-
Quenching: Cool the mixture to ~80°C. Pour the reaction mixture slowly into 300 mL of ice-water slurry with vigorous stirring.
-
Chemistry: This hydrolyzes excess acetic anhydride. The product, being insoluble in water, will precipitate.
-
-
Isolation: Stir for 1 hour to ensure complete hydrolysis of Ac2O. Filter the grey/brown solid.
-
Purification (Recrystallization):
-
Dissolve the crude solid in minimal boiling ethanol (or EtOH/Water 9:1).
-
Add activated charcoal (0.5 g), boil for 5 mins, and filter hot through Celite to remove tarry impurities.
-
Cool the filtrate to 0°C. White/pale yellow needles will form.
-
Target:1,3-Diacetyl-5-fluoroindole . (Note: Depending on exact workup pH, the N-acetyl group may hydrolyze, yielding 3-acetoxy-5-fluoroindole . Both are stable and usable).
-
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Pale yellow needles | Darkening indicates oxidation |
| Melting Point | 115–118°C | Literature range for diacetate |
| Rf Value | 0.65 (Hexane/EtOAc 2:1) | Distinct from indigo (Rf ~0) |
| Stability | >6 months at 4°C | Store under Argon |
Phase 3: Controlled Deprotection (For Immediate Use)
Objective: Generation of reactive 5-fluoro-1H-indol-3-ol for assays or coupling.
Protocol:
-
Dissolve 1,3-diacetyl-5-fluoroindole (1 mmol) in degassed Methanol (10 mL).
-
Add Sodium Sulfite (20 mg) as an antioxidant.
-
Add NaOH (2M, 2 mL) under an Argon atmosphere.
-
Stir at RT for 15 mins.
-
Result: The solution contains the 5-fluoroindol-3-ol enolate.
-
Usage: Use this solution immediately for downstream reactions (e.g., glycosylation or enzyme assays). Do not attempt to isolate.
-
Workflow Logic & Troubleshooting
Figure 2: Decision tree for purification and troubleshooting.
References
-
Preparation of N-(2-carboxyphenyl)glycine derivatives. PrepChem. Retrieved from [Link]
- Process for the preparation of N-(2-carboxy-5-chloro-phenyl)glycine.Google Patents (EP0816327B1).
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives (Fluorinated scaffold handling). MDPI Molecules. Retrieved from [Link]
- General Indoxyl Acetate Synthesis (Dakin-West modification).Org. Synth. Coll. Vol. 3, p.485. (Classical reference for the mechanism).
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-1H-indol-3-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-fluoro-1H-indol-3-ol (5-fluoroindoxyl), a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The incorporation of fluorine into indole scaffolds can profoundly influence metabolic stability, bioavailability, and binding affinity, making 5-fluoro-1H-indol-3-ol a valuable precursor for novel therapeutic agents.[2][3] This guide details a robust, two-part synthetic strategy designed for scalability and industrial applicability. The initial stage focuses on the synthesis of the key intermediate, 5-fluoroindole, via the industrially preferred Leimgruber-Batcho reaction. The subsequent stage outlines a protocol for the selective C3-oxidation of 5-fluoroindole to afford the target compound. The causality behind critical process choices, detailed step-by-step protocols, and safety considerations are thoroughly discussed to ensure reproducibility and safe operation at scale.
Strategic Overview: A Rationale for the Selected Synthetic Pathway
The synthesis of indole derivatives can be approached through various classical methods, including the Fischer, Bischler, and Hemetsberger syntheses.[4][5][6] However, for large-scale industrial production, the Leimgruber-Batcho indole synthesis presents significant advantages. It utilizes readily available and relatively inexpensive 2-nitrotoluene derivatives as starting materials and avoids the often harsh conditions or unstable intermediates associated with other methods, such as the hydrazines used in the Fischer synthesis.[4][7] This pathway is renowned for its high yields and operational simplicity, making it a superior choice for scalable production.[7]
The overall synthetic strategy is therefore divided into two core transformations:
-
Part I: Leimgruber-Batcho Synthesis of 5-Fluoroindole. This involves the formation of an enamine from 5-fluoro-2-nitrotoluene, followed by a reductive cyclization to yield the stable 5-fluoroindole intermediate.[4][8]
-
Part II: Selective C3-Oxidation to 5-Fluoro-1H-indol-3-ol. The 5-fluoroindole intermediate is then converted to the final product. This transformation requires a carefully selected oxidation method to achieve regioselectivity at the electron-rich C3 position of the indole ring.
The logical flow of this synthetic approach is illustrated below.
Figure 1: Overall workflow for the synthesis of 5-fluoro-1H-indol-3-ol.
Part I: Large-Scale Synthesis of 5-Fluoroindole
Mechanistic Consideration
The Leimgruber-Batcho synthesis proceeds in two distinct steps.
-
Enamine Formation: 5-Fluoro-2-nitrotoluene is reacted with a dimethylformamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMFDMA) and a secondary amine like pyrrolidine. The ortho-nitro group activates the methyl protons, facilitating condensation and the formation of a stable β-nitroenamine intermediate.[4]
-
Reductive Cyclization: The nitroenamine is then subjected to reducing conditions. Catalytic hydrogenation using Palladium on Carbon (Pd/C) or reduction with iron powder in acetic acid simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization.[4][7] Subsequent elimination of the amine from the acetal yields the aromatic indole ring.
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale and can be linearly scaled for pilot and production batches with appropriate engineering controls.
Reagents and Materials:
-
5-Fluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ethanol (anhydrous)
-
Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet
-
Hydrogenation vessel (e.g., Parr hydrogenator) or a flow hydrogenation setup
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Rotary evaporator
-
Separatory funnel
Step 1: Enamine Intermediate Formation
-
Charge the reactor with 5-fluoro-2-nitrotoluene (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (2.5 eq) and pyrrolidine (1.2 eq).
-
Under a nitrogen atmosphere, heat the reaction mixture to 90-100 °C.
-
Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, cool the mixture to room temperature. The crude enamine is typically a dark, viscous oil and can be used directly in the next step without purification.
Step 2: Reductive Cyclization to 5-Fluoroindole
-
Carefully transfer the crude enamine mixture to a suitable hydrogenation vessel.
-
Add anhydrous ethanol as the solvent (approx. 5-10 volumes relative to the starting nitrotoluene).
-
Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (0.05 eq by mass, 50% wet catalyst). Caution: Pd/C is pyrophoric and must be handled with care, preferably as a wet paste.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Heat the mixture to 50-60 °C with vigorous stirring. An exothermic reaction may be observed.
-
Maintain the reaction under hydrogen pressure for 8-12 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen, purging the system thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench the catalyst-containing pad with water immediately after use.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-fluoroindole.
Step 3: Work-up and Purification
-
Dissolve the crude residue in toluene.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by vacuum distillation to yield pure 5-fluoroindole as a white to off-white solid.
Part II: Synthesis of 5-Fluoro-1H-indol-3-ol
Strategic Rationale & Mechanistic Considerations
The conversion of an indole to an indol-3-ol (indoxyl) requires selective oxidation at the C3 position. A common and effective method involves a two-step sequence using N-bromosuccinimide (NBS) followed by hydrolysis.
-
Bromination: 5-Fluoroindole is treated with NBS in a solvent like tert-butanol. The electron-rich indole ring undergoes electrophilic substitution, preferentially at the C3 position, to form 3-bromo-5-fluoroindole.
-
Hydrolysis: The resulting 3-bromo intermediate is then hydrolyzed under mild aqueous conditions. The bromo group is displaced by a hydroxyl group via a nucleophilic substitution mechanism to yield the target 5-fluoro-1H-indol-3-ol. This product exists in tautomeric equilibrium with its keto form, 5-fluoroindolin-3-one.
Figure 2: Reaction pathway for the C3-oxidation of 5-fluoroindole.
Detailed Experimental Protocol
Reagents and Materials:
-
5-Fluoroindole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water (deionized)
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Charge the reactor with 5-fluoroindole (1.0 eq) and tert-butanol (10 volumes).
-
Cool the solution to 0-5 °C using a chiller.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in tert-butanol and charge this solution to the addition funnel.
-
Add the NBS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Once the formation of the 3-bromo intermediate is complete, slowly add deionized water (5 volumes) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours to facilitate hydrolysis.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining NBS.
-
Extract the product into ethyl acetate. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-fluoro-1H-indol-3-ol. Note: Indoxyls can be sensitive to air and light; handle the final product under an inert atmosphere and store it protected from light.
Data Summary & Yields
The following table summarizes expected results for the described synthesis. Values are representative and may vary based on scale and specific process optimization.
| Parameter | Part I: 5-Fluoroindole Synthesis | Part II: 5-Fluoro-1H-indol-3-ol Synthesis |
| Starting Material | 5-Fluoro-2-nitrotoluene | 5-Fluoroindole |
| Key Reagents | DMFDMA, Pyrrolidine, Pd/C, H₂ | N-Bromosuccinimide, t-BuOH |
| Solvent(s) | Ethanol | tert-Butanol, Water |
| Typical Scale | 100 g - 10 kg | 50 g - 5 kg |
| Reaction Time | 12 - 18 hours | 6 - 10 hours |
| Expected Yield | 75 - 85% | 65 - 75% |
| Purity (Post-Purification) | >99% (by HPLC) | >98% (by HPLC) |
| Appearance | White to off-white solid | Light yellow to pink solid |
Safety and Handling
-
5-Fluoro-2-nitrotoluene: This is a toxic and potentially combustible compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry or spent. Always handle as a wet paste and under an inert atmosphere. Do not allow the filter cake to dry in the air. Quench spent catalyst immediately with water.
-
Hydrogen Gas: Hydrogen is highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate safety interlocks, monitoring, and grounding.
-
N-Bromosuccinimide (NBS): NBS is a corrosive lachrymator. Handle with care in a fume hood and avoid inhalation or skin contact.
References
-
DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
RJPT. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
TSI Journals. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Retrieved from [Link]
-
Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). Electrosynthesis of fluorinated indole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
-
Journal of Materials Chemistry B (RSC Publishing). (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved from [Link]
-
Semantic Scholar. (2020). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. Retrieved from [Link]
-
chemeurope.com. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. tsijournals.com [tsijournals.com]
- 8. guidechem.com [guidechem.com]
formulation of 5-fluoro-1H-indol-3-ol for in vivo studies
Technical Application Note: Stabilization and Vehicle Design for 5-Fluoro-1H-indol-3-ol in Preclinical Models
Part 1: Executive Summary & Chemical Challenges
Formulating 5-fluoro-1H-indol-3-ol (5-F-Indoxyl) presents a distinct challenge compared to standard small molecules due to its inherent oxidative instability. Unlike its parent compound (5-fluoroindole), the 3-hydroxy derivative exists in a keto-enol tautomeric equilibrium, favoring the keto form (5-fluoroindolin-3-one ) in neutral aqueous environments.
However, the critical failure mode for this compound is oxidative dimerization .[1] Upon exposure to oxygen or light, the molecule rapidly forms a radical intermediate, leading to the irreversible formation of 5,5'-difluoroindigo (a deep blue/purple precipitate).[1] This reaction not only depletes the active pharmaceutical ingredient (API) but introduces micro-particulates that can cause embolisms during IV administration or variable absorption in oral dosing.
Core Formulation Strategy: To successfully dose this compound in vivo, the formulation must:
-
Shift Equilibrium: Stabilize the bioactive species (or its tautomer) within a lipophilic pocket.[1]
-
Exclude Oxygen: Utilize rigorous degassing and antioxidant additives.[1]
-
Enhance Solubility: Overcome the poor aqueous solubility of the indole scaffold.
Part 2: Physicochemical Profile & Vehicle Selection
| Property | Characteristic | Formulation Implication |
| Tautomerism | Keto (Indolinone) | The "ol" form is the reactive nucleophile; the "keto" form is more stable but less soluble. Vehicles with H-bond acceptors (DMSO, Cyclodextrins) can stabilize the enol. |
| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic. Requires co-solvents or complexation for concentrations >1 mg/mL.[1] |
| Oxidation Risk | EXTREME | Rapid dimerization to 5,5'-difluoroindigo.[1] Solutions turn blue/green upon degradation.[1] |
| pKa | ~10 (OH group) | Acidic pH stabilizes the protonated form; Basic pH accelerates oxidation/dimerization. |
Recommended Vehicle Systems
System A: Inclusion Complex (Gold Standard for Chronic/High Dose)
-
Vehicle: 20% (w/v) Hydroxypropyl-
-Cyclodextrin (HP- -CD) in Phosphate Buffer (pH 6.0). -
Mechanism: The hydrophobic indole ring enters the cyclodextrin cavity, shielding the reactive C3-position from dissolved oxygen and preventing
- stacking required for dimerization. -
Pros: High biocompatibility, suitable for IV/IP/PO, significant stability enhancement.[1]
System B: Co-Solvent/Surfactant (Acute/Single Dose)
-
Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline (with Antioxidants).[1]
-
Mechanism: DMSO solubilizes the crystal lattice; Tween 80 prevents precipitation upon dilution.[1]
-
Cons: DMSO can cause injection site pain; lower stability window (<1 hour).[1]
Part 3: Detailed Experimental Protocols
Protocol A: HP- -CD Inclusion Complex (Preferred)
Reagents:
-
5-Fluoro-1H-indol-3-ol (Solid, stored at -80°C under Argon).
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD), Parenteral Grade. -
L-Ascorbic Acid (Antioxidant).
-
Water for Injection (WFI), degassed.[1]
Step-by-Step Procedure:
-
Vehicle Preparation (The "Host" Solution):
-
Dissolve HP-
-CD in WFI to achieve a 25% (w/v) concentration. -
Add L-Ascorbic Acid to a final concentration of 10 mM (approx. 1.76 mg/mL).[1]
-
Critical Step: Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen.[1]
-
Adjust pH to 5.5 - 6.0 using 0.1 N HCl.[1] (Avoid basic pH to prevent oxidation).[1]
-
-
Compound Addition:
-
Weigh the required amount of 5-Fluoro-1H-indol-3-ol in a glove box or under a steady stream of Argon.
-
Add the solid slowly to the degassing HP-
-CD vehicle while vortexing. -
Note: Sonicate in a water bath (maintained at <25°C) for 10-15 minutes under Argon headspace until the solution is clear.
-
-
Filtration & Storage:
-
Pass the solution through a 0.22
m PVDF filter (low protein binding) into a sterile, Argon-purged amber vial. -
Shelf Life: Use within 4 hours at room temperature or 24 hours at 4°C.
-
Protocol B: Co-Solvent System (DMSO/Tween)
Reagents:
-
Dimethyl Sulfoxide (DMSO), Sterile.[1]
-
Tween 80 (Polysorbate 80).[1]
-
0.9% Saline (degassed).[1]
-
Sodium Metabisulfite (Antioxidant).[1]
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Dissolve 5-Fluoro-1H-indol-3-ol in 100% DMSO to a concentration 20x higher than the final dose.
-
Example: For a 5 mg/mL final dose, prepare a 100 mg/mL DMSO stock.[1]
-
Add Sodium Metabisulfite (0.1% w/v relative to DMSO volume) to the stock.
-
-
Dosing Solution Generation (Immediately prior to use):
-
Prepare the diluent: 5% Tween 80 in 0.9% Saline.[1] Degas thoroughly.
-
Add the DMSO stock dropwise to the vortexing diluent.
-
Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1]
-
Visual Check: The solution should be pale yellow/colorless.[1] If it turns blue/green, the formulation has failed (oxidized) and must be discarded.
-
Part 4: Mechanism & Degradation Pathway[1]
Understanding the failure mode is critical for troubleshooting.[1] The diagram below illustrates why oxygen exclusion is non-negotiable.
Caption: Oxidative degradation pathway of 5-fluoro-indoxyl to insoluble indigo dye, and the stabilization mechanism via Cyclodextrin encapsulation.
Part 5: Quality Control & In Vivo Administration
QC Check: The "Blue Shift" Test
Before injecting any animal, perform a visual or spectrophotometric check.[1]
-
Pass: Solution is clear, colorless, or pale yellow.[1]
-
Fail: Solution shows a green tint (early oxidation) or blue particulates (advanced oxidation).[1]
-
UV-Vis: Monitor absorbance at 600-650 nm . Any peak appearance here indicates Indigo formation.[1]
Dosing Guidelines
-
Route: IV (Bolus), IP, or PO.
-
Volume:
-
Light Protection: Syringes and tubing should be amber-colored or wrapped in foil.[1]
-
Timing: Dose animals within 30 minutes of formulation preparation if using Protocol B (Co-solvent). Protocol A (CD) is stable for 4-6 hours.
Alternative: Prodrug Strategy
If the free "ol" proves too unstable for your specific logistical setup, consider using 5-Fluoroindoxyl Acetate .[1]
-
Rationale: The acetate group protects the C3-hydroxyl, preventing oxidation.[1]
-
In Vivo: Non-specific esterases (carboxylesterases) in plasma and liver rapidly hydrolyze the acetate, releasing the free 5-fluoro-1H-indol-3-ol in situ.
-
Formulation: The acetate is significantly more stable and lipophilic, easily formulated in 10% DMSO / 90% Corn Oil for IP/PO administration.[1]
References
-
Sigma-Aldrich. (2025).[1] Product Specification: 5-Fluoroindole and Derivatives. Retrieved from
-
Loftsson, T., et al. (2005).[1] Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Retrieved from
-
Hou, Y.C., et al. (2008).[1][2] Indoxyl sulfate, a uremic toxin, is biotransformed from indoxyl-beta-D-glucoside (indican) in rats.[1][2] Toxicon. Retrieved from
-
Zeeli, S., et al. (2018).[1][3] Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Retrieved from
-
EPA. (2025). CompTox Chemicals Dashboard: 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione. Retrieved from
Sources
Troubleshooting & Optimization
improving the yield of 5-fluoro-1H-indol-3-ol synthesis
The following technical guide details the synthesis, stabilization, and yield optimization of 5-fluoro-1H-indol-3-ol (also known as 5-fluoroindoxyl).
Executive Summary for Researchers: The primary cause of low yield in 5-fluoro-1H-indol-3-ol synthesis is its inherent instability. The compound exists in a tautomeric equilibrium with 5-fluoroindolin-3-one and rapidly undergoes oxidative dimerization to form 5,5'-difluoroindigo (a blue insoluble pigment) upon exposure to air.
The Solution: Do not attempt to isolate the free alcohol/ketone directly. The industry-standard protocol for high yield involves synthesizing the stable ester intermediate, 5-fluoro-1H-indol-3-yl acetate , followed by in situ hydrolysis under strictly anaerobic conditions immediately prior to use.
Part 1: Strategic Workflow & Mechanism
The following diagram illustrates the critical "Trap and Release" strategy required to maintain high yields.
Figure 1: The "Trap and Release" synthetic pathway. Direct isolation of the enol (yellow) leads to indigo formation (red). The acetate pathway (green) preserves the indole core.
Part 2: Optimized Experimental Protocol
Phase 1: Synthesis of N-(5-Fluoro-2-carboxyphenyl)glycine
Objective: Mono-alkylation of the amine without over-alkylation.
Reagents:
Protocol:
-
Dissolve 5-fluoroanthranilic acid in a minimal volume of water containing NaOH (2.0 eq) to form the sodium salt.
-
Add a neutralized solution of chloroacetic acid (1.2 eq) dropwise at 50°C.
-
Heat the mixture to 90–100°C for 2–4 hours .
-
Critical Control: Monitor pH. Maintain pH > 10 to prevent precipitation of starting material, but avoid pH > 13 to minimize side reactions.
-
Cool to room temperature and acidify with HCl to pH 3.0.
-
The product, N-(5-fluoro-2-carboxyphenyl)glycine , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.[6]
Phase 2: Cyclization to 5-Fluoro-1H-indol-3-yl Acetate (The Stable Store)
Objective: Cyclization and simultaneous protection of the enol.
Reagents:
-
N-(5-Fluoro-2-carboxyphenyl)glycine (from Phase 1)
-
Acetic Anhydride (Solvent & Reagent, excess)
-
Anhydrous Sodium Acetate (2.0 eq)
Protocol:
-
Mix the glycine derivative with anhydrous sodium acetate in a round-bottom flask.
-
Add acetic anhydride (5–10 mL per gram of starting material).
-
Heat to reflux (approx. 140°C) under nitrogen.
-
Observation: Evolution of CO₂ will occur.[5]
-
-
Maintain reflux for 1 hour until CO₂ evolution ceases.
-
Cool the mixture to 60°C and pour carefully onto crushed ice/water with vigorous stirring.
-
The 5-fluoro-1H-indol-3-yl acetate (often the N-acetyl-3-acetoxy derivative initially) will precipitate.
-
Purification: Recrystallize from ethanol or ethanol/water. This solid is stable and can be stored at -20°C.
Phase 3: Controlled Hydrolysis (In Situ Generation)
Objective: Release the reactive 5-fluoro-1H-indol-3-ol only when ready to react.
Protocol:
-
Dissolve the acetate in degassed solvent (e.g., Methanol/Water).
-
Sparge the solution with Argon/Nitrogen for 15 minutes.
-
Add degassed NaOH (1.0 M) via syringe.
-
Incubate at RT for 10–30 minutes.
-
Use immediately. Do not attempt to isolate the solid. Transfer this solution via cannula to your next reaction vessel (e.g., for electrophilic substitution or glycosylation).
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned deep blue during Phase 2. What happened? A: Oxygen ingress occurred. The blue color is 5,5'-difluoroindigo , formed by the dimerization of trace hydrolyzed indoxyl.
-
Fix: Ensure the acetic anhydride is anhydrous and the system is under a positive pressure of nitrogen. Indigo formation is irreversible; you must restart or filter off the blue solid (yield loss).
Q2: I obtained a low yield in Phase 1 (Glycine synthesis). A: This is often due to dialkylation (formation of N,N-bis(carboxymethyl) derivative).
-
Fix: Use a slight excess of the anthranilic acid (nucleophile) rather than the chloroacetic acid, or ensure the chloroacetic acid is added slowly. Alternatively, use the potassium salt of the acid, which often has better solubility kinetics.
Q3: Can I isolate the free 5-fluoro-1H-indol-3-ol as a solid? A: Not recommended. While possible under glovebox conditions, the solid rapidly oxidizes in air. It is chemically superior to handle it as the acetate ester or generate it in solution.
Q4: Is the product 5-fluoro-1H-indol-3-ol or 5-fluoroindolin-3-one? A: It exists as a tautomeric pair. In solution, the keto form (indolin-3-one) typically predominates, but it reacts via the enol form (indol-3-ol) . The acetate protecting group locks it in the enol structure.
Part 4: Data & Specifications
| Parameter | Specification | Notes |
| Target Compound | 5-Fluoro-1H-indol-3-yl acetate | Stable intermediate |
| Typical Yield (Phase 1) | 75–85% | Dependent on pH control |
| Typical Yield (Phase 2) | 60–70% | Dependent on moisture exclusion |
| Appearance | White to pale yellow crystals | Blue tint indicates oxidation |
| Storage | -20°C, Desiccated, Dark | Sensitive to moisture/light |
References
- Baeyer-Drewson & Heumann Synthesis Variants: Ullmann's Encyclopedia of Industrial Chemistry, "Indigo and Indigo Colorants". (General indoxyl synthesis via anthranilic acid/glycine routes).
- Synthesis of Fluorinated Indoles
- Cyclization Protocols (Patent Literature)
-
Indoxyl Acetate Hydrolysis Kinetics
Sources
- 1. EP0816327B1 - Process for preparing N-(2-carboxy-5-chloro-phenyl)glycine - Google Patents [patents.google.com]
- 2. CA2208239A1 - Process for the preparation of n-(2-carboxy-5-chloro-phenyl)glycine - Google Patents [patents.google.com]
- 3. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]
- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoro-1H-indol-3-ol Stability & Handling
This guide serves as a specialized Technical Support Center for researchers working with 5-fluoro-1H-indol-3-ol (also known as 5-fluoroindoxyl ).
Important Technical Note: This molecule is the unstable intermediate generated during the hydrolysis of chromogenic substrates (e.g., 5-Fluoro-3-indolyl phosphate). It is rarely isolated as a stable solid because it rapidly undergoes oxidative dimerization. Most "stability" issues arise from its inherent reactivity, which is often the desired mechanism in histochemistry but a confounding factor in quantitative analysis or synthesis.
Quick Status Check
| Parameter | Status | Critical Insight |
| Stability | Critical | Half-life in aerobic solution is minutes to hours. |
| Oxidation | High | Spontaneously forms 5,5'-difluoroindigo (insoluble blue/violet precipitate). |
| Light Sensitivity | High | Photochemical acceleration of oxidation. |
| Preferred State | Transient | Best generated in situ. Isolation requires strict anaerobic conditions. |
Module 1: The Degradation Mechanism (Why is it unstable?)
Q: Why does my clear solution of 5-fluoroindoxyl turn blue/violet and precipitate? A: You are witnessing oxidative dimerization . 5-fluoro-1H-indol-3-ol exists in equilibrium with its keto-tautomer (5-fluoroindolin-3-one). In the presence of oxygen (or suitable oxidants), the enol form forms a radical which dimerizes.
The Pathway:
-
Hydrolysis: Precursor (e.g., Phosphate ester)
5-Fluoroindoxyl (Enol). -
Radical Formation: Enol
Indoxyl Radical (facilitated by and high pH). -
Dimerization: Two radicals combine
Leuco-5,5'-difluoroindigo. -
Final Oxidation: Leuco-form
5,5'-Difluoroindigo (Insoluble colored precipitate).
Visualizing the Instability:
Figure 1: The oxidative degradation pathway of 5-fluoro-1H-indol-3-ol. The yellow node represents the transient species .
Module 2: Storage & Handling Protocols
Q: Can I buy and store 5-fluoro-1H-indol-3-ol as a powder? A: Generally, No. Commercial vendors typically sell the stable precursor (e.g., 5-Fluoro-3-indolyl phosphate disodium salt) or the stable deoxy analog (5-Fluoroindole). If you have synthesized the free indoxyl, it cannot be stored under normal conditions.
Protocol: Handling the Free Indoxyl (Synthesis/Isolation Context) If you must handle the free species, you must arrest the oxidation pathway:
-
Atmosphere: Strict Argon or Nitrogen atmosphere (Glovebox preferred).
-
Solvent: Degassed solvents (Freeze-Pump-Thaw cycled).
-
Temperature: Store at -20°C to -80°C .
-
pH Control (Critical): Maintain acidic conditions (pH < 5) during storage.
-
Reasoning: Alkaline pH promotes deprotonation of the enol hydroxyl group, drastically lowering the oxidation potential and accelerating dimerization.
-
Protocol: Generating In Situ (Assay Context) For biological assays (ELISA, Western Blot, Histochemistry), do not attempt to store the intermediate.
-
Prepare Fresh: Add the precursor substrate immediately before use.
-
Catalysts: If the color development is too slow (i.e., the indoxyl is accumulating but not dimerizing), add a catalyst like Nitro Blue Tetrazolium (NBT) . NBT acts as an oxidant, scavenging the hydrogen from the indoxyl to drive the reaction to the insoluble indigo form rapidly.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Premature Coloration (Background Noise)
User: "My stock solution of the substrate is turning blue/pink in the bottle." Diagnosis: Spontaneous hydrolysis followed by oxidation. Root Cause:
-
Contamination with phosphatases/esterases.
-
Spontaneous hydrolysis due to high pH or moisture.
-
Check pH: Ensure the stock buffer is not too alkaline (unless required for solubility).
-
Solvent Quality: Use anhydrous DMSO or DMF. Water promotes hydrolysis.
-
Light: Store in amber vials wrapped in foil.
Issue 2: Lack of Signal (No Precipitate)
User: "The enzyme is present, but I see no blue precipitate." Diagnosis: The 5-fluoroindoxyl is forming but not dimerizing, or diffusing away. Root Cause:
-
Anaerobic Conditions: If the assay is too deep in tissue or under oil, there may be insufficient oxygen to drive the dimerization.
-
Acidic pH: While acid stabilizes the intermediate, it inhibits the dimerization. If the assay pH is < 6, the indoxyl may remain in solution as the leuco form or keto tautomer. Solution:
-
Adjust pH: Shift to pH 7.0–9.0 (optimal for dimerization).
-
Add Oxidant: Supplement with an electron acceptor like NBT or Potassium Ferricyanide to force the dimerization.
Issue 3: Solubility Problems
User: "I am trying to quantify the 5-fluoroindoxyl by HPLC, but peaks are disappearing." Diagnosis: The molecule is degrading on the column. Root Cause: The high surface area and potential metal ions in HPLC columns can catalyze oxidation. Solution:
-
Derivatization: Do not inject free indoxyl. React it immediately with acetic anhydride to form 5-fluoro-3-acetoxyindole (stable) or trap it with a reactive aldehyde before analysis.
-
Mobile Phase: Use degassed mobile phases with an antioxidant (e.g., Ascorbic acid), though this may interfere with detection.
Summary of Physicochemical Properties
| Property | Data | Notes |
| CAS (Parent Indole) | 399-52-0 | Note: This is for 5-Fluoroindole (stable), not the 3-ol. |
| CAS (Indoxyl) | N/A (Transient) | Usually referenced as derivative or salt. |
| Solubility | Soluble in DMSO, DMF, Ethanol | Poor solubility in water; rapidly oxidizes in aqueous buffers. |
| pKa | ~10-11 (OH group) | Deprotonation accelerates oxidation 100x. |
| Degradation Product | 5,5'-Difluoroindigo | Insoluble, high melting point (>300°C), chemically inert. |
References
-
Sigma-Aldrich. Product Information: 5-Bromo-4-chloro-3-indolyl phosphate (BCIP). (General mechanism of indoxyl phosphate hydrolysis and dimerization).
-
PubChem. 5-Fluoroindole (Compound Summary). National Library of Medicine. (Structural data for the stable parent core).
- Cotson, S. & Holt, S.J. (1958). Studies in enzyme cytochemistry: Kinetics of aerial oxidation of indoxyl and substituted indoxyls. Proceedings of the Royal Society B.
-
Thermo Fisher Scientific. Overview of ELISA Substrates. (Explains the role of NBT/oxidants in stabilizing the signal of indoxyl intermediates).
Sources
Technical Support Center: 5-Fluoro-1H-indol-3-ol Selectivity & Reactivity
The following technical guide is structured to address the specific challenges of manipulating 5-fluoro-1H-indol-3-ol (and its tautomer, 5-fluoroindoxyl ). It synthesizes mechanistic organic chemistry with practical troubleshooting to ensure high selectivity in your applications.
Senior Application Scientist: Dr. H. Chen Subject: Enhancing Selectivity in Functionalization & Preventing Oxidative Dimerization
Core Chemical Context
5-Fluoro-1H-indol-3-ol exists in a dynamic tautomeric equilibrium with 5-fluoroindolin-3-one (5-fluoroindoxyl). The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), which significantly alters the pKa of the N-H bond and the nucleophilicity of the C3 carbon compared to the parent indole.
-
The Challenge: The molecule is an ambident nucleophile. Depending on conditions, it can react at N1 (amide-like), O3 (enol ether formation), or C2/C3 (enamine-like reactivity).
-
The Risk: The most common failure mode is oxidative dimerization to 5,5'-difluoroindigo (a deep blue/purple insoluble pigment), which occurs rapidly in the presence of oxygen and base.
Reactive Sites & Tautomerism Diagram
The following diagram maps the decision logic for targeting specific sites on the 5-fluoro-1H-indol-3-ol scaffold.
Caption: Decision tree for selecting reaction conditions based on the desired site of functionalization (O, N, or C).
Troubleshooting & Optimization (Q&A)
Category A: Stability & Handling
Q: My reaction mixture turns deep blue/purple within minutes of adding base. What is happening? A: You are witnessing the oxidative dimerization of 5-fluoroindoxyl to 5,5'-difluoroindigo . This is the primary decomposition pathway.
-
Mechanism: Deprotonation forms the enolate, which is highly susceptible to radical oxidation by atmospheric oxygen. Two radical intermediates couple to form the indigo dye.
-
Protocol Adjustment (Self-Validating):
-
Degas Solvents: Sparge all solvents with Argon for at least 30 minutes before adding the substrate.
-
Add Antioxidant: Incorporate 1-5 mol% of sodium dithionite (
) or ascorbic acid if the reaction conditions tolerate it. -
Checkpoint: The solution should remain pale yellow or slightly tan. If a blue ring forms at the meniscus, your inert atmosphere is compromised.
-
Category B: Regioselectivity (O- vs. N- vs. C-Alkylation)
Q: I am trying to O-alkylate to trap the enol, but I am getting significant N-alkylation. How do I shift selectivity? A: Indoxyls follow the Hard and Soft Acids and Bases (HSAB) theory. The Oxygen is a "hard" nucleophile, while the Nitrogen (and C3) are "softer."
-
The 5-Fluoro Effect: The fluorine atom makes the N-H more acidic (pKa ~16 vs ~17 for indole), making the N-anion easier to form but also slightly harder than unsubstituted indole.
-
Optimization Table:
| Variable | To Favor O-Alkylation (Enol Ether) | To Favor N-Alkylation |
| Base | Hard/Tight Ion Pair: | Soft/Loose Ion Pair: |
| Solvent | Polar Aprotic: DMF, DMSO (Solvates cation, leaves O- naked) | Non-polar/Protic: Toluene, MeOH |
| Electrophile | Hard: Alkyl sulfonates (OTs, OMs), Acyl chlorides | Soft: Alkyl iodides, Benzyl bromides |
| Temperature | Low ( | High (Reflux) - Thermodynamic Control |
Q: How do I selectively target the C3 position for electrophilic substitution? A: Direct C3-alkylation of 3-hydroxyindoles is difficult due to competition from O-alkylation.
-
Strategy: Do not use basic conditions. Instead, utilize the enamine character of the tautomer under acidic conditions .
-
Protocol: Use a Lewis Acid (e.g.,
or ) to activate the electrophile. The 5-fluoro group deactivates the ring, so you may need slightly higher catalyst loading (10-20 mol%) compared to standard indoles.
Category C: Purification
Q: The product decomposes on the silica column. How do I purify 5-fluoro-3-alkoxyindoles? A: These compounds are acid-sensitive enol ethers. Standard silica gel is acidic and will hydrolyze the ether back to the ketone (indoxyl), which then oxidizes.
-
Solution: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites.
-
Eluent: Use an eluent containing 0.5% TEA.
-
Verification: Run a 2D TLC. If the spot smears or splits into a blue spot (indigo) and a starting material spot, the stationary phase is too acidic.
Standardized Protocols
Protocol 1: Selective O-Protection (Silyl Enol Ether Formation)
Target: Trapping the enol form to prevent dimerization.
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Solvent: Add anhydrous DMF (0.1 M concentration relative to substrate).
-
Base: Add Imidazole (2.5 equiv) - Note: Imidazole is mild and prevents N-deprotonation.
-
Substrate: Add 5-fluoro-1H-indol-3-ol (1.0 equiv). Solution should be yellow.
-
Reagent: Dropwise addition of TBS-Cl (1.2 equiv) at
. -
Monitoring: Warm to RT. Monitor by TLC.[1]
-
Checkpoint: If the reaction turns green/blue, oxygen has entered. Add a pinch of sodium dithionite immediately.
-
-
Workup: Dilute with
, wash with (aq). Do not use HCl.
Protocol 2: Selective N-Alkylation
Target: Functionalizing the nitrogen while keeping the ketone form.
-
Setup: Argon atmosphere.
-
Solvent: Acetone (Polar aprotic but favors N-alkylation with carbonate bases for this substrate).
-
Base:
(2.0 equiv). The Cesium effect promotes N-selectivity via the "loose ion pair" effect. -
Reagent: Add Alkyl Halide (1.1 equiv).
-
Execution: Stir at RT.
-
Note: The 5-fluoro group reduces the nucleophilicity of the nitrogen. If reaction is slow, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).
-
References
-
BenchChem. (2025).[2] An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Retrieved from
-
Zhang, C., et al. (2025).[3] Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjugation. National Institutes of Health (PMC). Retrieved from
-
Maji, M., et al. (2022).[4] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. Retrieved from
-
Beilstein-Institut. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from
-
Royal Society of Chemistry. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science. Retrieved from
Sources
- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Validation & Comparative
Comparative Analysis of 5-Fluoro-1H-indol-3-ol Synthesis Methods
The following guide provides a comparative technical analysis of the synthesis and generation of 5-fluoro-1H-indol-3-ol (5-fluoroindoxyl).
Executive Summary
5-Fluoro-1H-indol-3-ol (5-fluoroindoxyl) is a critical intermediate in the synthesis of fluorinated indigoid dyes and a potent signaling molecule in biological assays. However, it presents a unique chemical paradox: the free enol species is thermodynamically unstable and prone to rapid oxidative dimerization to form 5,5'-difluoroindigo .
Consequently, "synthesis" of this target in a research context rarely implies isolating the free alcohol. Instead, experimental strategies focus on two objectives:
-
Trapping: Synthesizing stable precursors (e.g., O-acetates, O-phosphates) that can be stored.
-
Generation: Creating the species in situ for immediate reaction or biological application.
This guide compares the three primary methodologies: the Heumann-Pfleger Cyclization (for stable precursor synthesis), the Baeyer-Drewson Reductive Cyclization (classical route), and Enzymatic Hydrolysis (for biological applications).
Method A: Heumann-Pfleger Cyclization (The Precursor Route)
Best For: Large-scale preparation of stable 5-fluoroindoxyl acetate or isolation of the indoxyl species under strictly anaerobic conditions.
Mechanism & Rationale
This method mirrors the industrial synthesis of indigo but is adapted for fluorinated substrates. It relies on the cyclization of an N-aryl glycine derivative.[1] To prevent oxidation, the hydroxyl group is typically trapped immediately with acetic anhydride, yielding 1-acetyl-5-fluoroindol-3-yl acetate , which is shelf-stable.
Key Causality:
-
N-Alkylation: 5-Fluoroanthranilic acid is less nucleophilic due to the fluorine electron-withdrawal; forcing conditions (chloroacetic acid/base) are required.
-
Cyclization: Alkali fusion is too harsh for the fluorinated ring (potential defluorination). We utilize acetic anhydride/sodium acetate to effect cyclization and simultaneous protection.
Experimental Protocol
Step 1: Synthesis of N-(5-fluoro-2-carboxyphenyl)glycine
-
Dissolve 5-fluoroanthranilic acid (10.0 mmol) in 15 mL of 2M NaOH.
-
Add a solution of chloroacetic acid (12.0 mmol) in 5 mL water dropwise.
-
Reflux the mixture for 4 hours. Monitor by TLC (the product is more polar).
-
Cool to 0°C and acidify to pH 3 with concentrated HCl.
-
Filter the white precipitate, wash with cold water, and dry.
-
Yield Expectation: 75-85%
-
Step 2: Cyclization to 1,3-Diacetyl-5-fluoroindole
-
Suspend the glycine derivative (5.0 mmol) in acetic anhydride (10 mL).
-
Add anhydrous sodium acetate (2.0 eq) as a base catalyst.
-
Heat to 140°C under nitrogen for 2 hours. The solution will turn dark, but acetylation prevents indigo formation.
-
Pour onto ice-water to hydrolyze excess anhydride.
-
Extract with ethyl acetate. The product, 1-acetyl-5-fluoroindol-3-yl acetate , can be crystallized from EtOH.
-
Yield Expectation: 60-70%
-
Step 3: Hydrolysis to 5-Fluoro-1H-indol-3-ol (In Situ)
-
Reagent: NaOH (1M) under Argon atmosphere.
-
Note: Exposure to air immediately yields the blue dimer.
Method B: Baeyer-Drewson Reductive Cyclization
Best For: Demonstrating the pathway to 5,5'-difluoroindigo; not suitable for isolating the monomer.
Mechanism & Rationale
This classical reaction condenses 5-fluoro-2-nitrobenzaldehyde with acetone. The mechanism is an elegant cascade: aldol condensation followed by an intramolecular redox reaction where the nitro group is reduced while the side chain is oxidized.
Why it fails for isolation: The intermediate indoxyl is generated in an aqueous alkaline environment—ideal conditions for radical oxidation by dissolved oxygen.
Experimental Protocol
-
Dissolve 5-fluoro-2-nitrobenzaldehyde (1.0 g) in acetone (20 mL).
-
Add deionized water (35 mL).
-
While stirring vigorously, add 1M NaOH (5 mL) dropwise.
-
Observation: The solution turns yellow, then darkens to green/blue as 5,5'-difluoroindigo precipitates.
-
To obtain the Leuco-form (Indoxyl):
-
Add sodium dithionite (Na2S2O4) (2.0 g) to the suspension and heat to 60°C.
-
The blue precipitate dissolves into a clear/yellow solution (the leuco-base).
-
Warning: This solution contains the 5-fluoroindol-3-ol anion but also sulfite byproducts.
-
Method C: Enzymatic Generation (The Bio-Assay Route)
Best For: Biological assays, cell signaling studies, and controlled release.
Mechanism & Rationale
Researchers utilizing 5-fluoroindoxyl as a probe avoid chemical synthesis hazards by using a "masked" substrate. A stable phosphate or galactoside ester is cleaved by a specific enzyme (e.g., Alkaline Phosphatase), releasing the 5-fluoroindoxyl at the exact site of activity.
Experimental Workflow
-
Substrate: 5-Fluoro-3-indolyl phosphate (disodium salt).
-
Buffer: 0.1 M Tris-HCl, pH 9.5, 5 mM MgCl2.
-
Reaction: Add Alkaline Phosphatase (AP).
-
Kinetics: The release of 5-fluoroindoxyl is followed by its rapid oxidation to the dimer (monitoring absorbance at ~600 nm) or by trapping with a diazonium salt (e.g., Fast Red TR) to form an azo dye.
Comparative Analysis Summary
| Feature | Method A: Heumann-Pfleger | Method B: Baeyer-Drewson | Method C: Enzymatic |
| Primary Precursor | 5-Fluoroanthranilic acid | 5-Fluoro-2-nitrobenzaldehyde | 5-Fluoroindolyl phosphate |
| Target Product | Stable Acetate Ester | 5,5'-Difluoroindigo (Dimer) | Free Indoxyl (Transient) |
| Complexity | High (Multi-step) | Low (One-pot) | Very Low (Reagent addition) |
| Yield (Monomer) | High (as acetate) | N/A (oxidizes to dimer) | Quantitative (release) |
| Scalability | Gram to Kilogram | Milligram to Gram | Microgram (Analytical) |
| Cost | Moderate | Low | High (Enzyme/Substrate) |
Mechanistic Visualization[2]
The following diagram illustrates the divergent pathways. Note how Method A traps the molecule before oxidation, while Method B funnels directly into the dimer.
Caption: Comparative reaction pathways showing the stabilization of the indoxyl species via acetylation (Top) versus oxidative dimerization in the Baeyer-Drewson route (Bottom).
References
-
Baeyer-Drewson Mechanism & Indigo Synthesis
- Title: On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo
- Source: American Journal of Chemistry
-
URL:[Link]
- Anthranilic Acid Cyclization (Heumann-Pfleger Type)
-
Enzymatic Application (BCIP Analogues)
-
Synthesis of Fluorinated Indoles (General)
Sources
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-4-chloro-3-indolyl phosphate | C8H6BrClNO4P | CID 65409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-chloro-3-indolyl phosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
A Comparative Guide to the Therapeutic Potential of 5-Fluoro-1H-indol-3-ol: A Hypothetical Kinase Inhibitor Profile
This guide provides a comprehensive framework for evaluating the therapeutic potential of 5-fluoro-1H-indol-3-ol. It is intended for researchers, scientists, and drug development professionals. Initial literature reviews indicate that 5-fluoro-1H-indol-3-ol is primarily documented as a chemical intermediate for synthesis and not as an evaluated therapeutic agent.[1][2][3][4] Therefore, this document establishes a hypothetical drug discovery program.
The indole scaffold, a core component of 5-fluoro-1H-indol-3-ol, is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive molecules.[5][6][7][8][9] Notably, the indole ring is a key pharmacophore in many ATP-competitive kinase inhibitors used in oncology.[7][10][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11][13]
Given this precedent, we will hypothesize that 5-fluoro-1H-indol-3-ol has the potential to act as a kinase inhibitor. This guide will compare its projected efficacy profile against established kinase inhibitors, Sunitinib and Axitinib, which also feature heterocyclic cores and are used in the treatment of cancers like renal cell carcinoma (RCC).
Part 1: The Investigational Compound and Its Rationale
Compound Profile: 5-fluoro-1H-indol-3-ol
-
Structure: A simple fluorinated indole derivative. The fluorine atom can enhance metabolic stability and binding affinity.
-
Hypothesized Mechanism of Action (MoA): ATP-competitive inhibition of a receptor tyrosine kinase (RTK), for example, the Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of tumor angiogenesis. The flat indole ring can fit into the adenine-binding pocket of kinases, and the N-H group can form critical hydrogen bonds with kinase hinge residues.[7]
The Scientific Rationale: Why Investigate as a Kinase Inhibitor?
The indole nucleus is present in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][8][14] Specifically in oncology, the oxindole core of Sunitinib and the indazole core of Axitinib serve as effective scaffolds for targeting multiple receptor tyrosine kinases.[7][11] The structural simplicity of 5-fluoro-1H-indol-3-ol makes it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies.
Part 2: Comparative Framework Against Existing Drugs
To contextualize the potential of our hypothetical compound, we compare its target profile with two well-established multi-kinase inhibitors.
| Parameter | 5-fluoro-1H-indol-3-ol (Hypothetical) | Sunitinib (Sutent®) | Axitinib (Inlyta®) |
| Primary Target(s) | VEGFR (projected) | VEGFRs, PDGFRs, c-KIT | VEGFRs 1, 2, 3 |
| Mechanism of Action | ATP-Competitive Kinase Inhibition | ATP-Competitive Kinase Inhibition | ATP-Competitive Kinase Inhibition |
| Approved Indications | N/A | Renal Cell Carcinoma (RCC), GIST | Advanced Renal Cell Carcinoma |
| In Vitro Potency (IC50) | To Be Determined | VEGFR2: 2 nM | VEGFR2: 0.2 nM |
| Cellular Potency (GI50) | To Be Determined | HUVEC Cells: ~10 nM | Endothelial Cells: ~0.1 nM |
Data for existing drugs are compiled from publicly available literature and prescribing information.
Part 3: Experimental Workflows for Efficacy Determination
A rigorous, phased approach is required to validate the therapeutic potential of 5-fluoro-1H-indol-3-ol. This section outlines the essential experimental protocols.
Phase 1: In Vitro Biochemical and Cellular Assays
The initial phase focuses on confirming the hypothesized mechanism of action and determining the compound's potency at the molecular and cellular levels.
Caption: Workflow for initial in vitro screening.
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[15]
-
Reagent Preparation : Prepare kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), recombinant human VEGFR2 kinase, substrate (e.g., poly-Glu-Tyr), and ATP.
-
Compound Dilution : Create a serial dilution of 5-fluoro-1H-indol-3-ol (e.g., from 100 µM to 1 pM) in DMSO.
-
Kinase Reaction : In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP (at a concentration near its Km). Incubate at 30°C for 1 hour.
-
ADP Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition : Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to kinase activity.
-
Analysis : Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[15]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17][18]
-
Cell Seeding : Seed human cancer cells (e.g., HUVEC for endothelial effects, or A-498 for renal carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of 5-fluoro-1H-indol-3-ol. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 72 hours at 37°C.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]
-
Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[18]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot this against compound concentration to determine the GI50 value (the concentration causing 50% inhibition of cell growth).
Phase 2: In Vivo Efficacy Studies
If promising in vitro data is obtained, the next logical step is to evaluate the compound's efficacy in a living organism.
Caption: Workflow for in vivo efficacy testing.
Patient-derived xenografts (PDX) or cell line-derived xenografts are invaluable tools for oncology research.[19][20] This protocol outlines a standard subcutaneous xenograft model.[21]
-
Cell Implantation : Subcutaneously implant human renal carcinoma cells (e.g., 1-5 million A-498 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG or Balb/c-nude).[21]
-
Tumor Growth and Cohort Randomization : Monitor mice for tumor growth. Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment cohorts (e.g., vehicle control, 5-fluoro-1H-indol-3-ol, Sunitinib).
-
Compound Administration : Administer the test compound and positive control daily via an appropriate route (e.g., oral gavage). Dosing will be based on prior maximum tolerated dose (MTD) studies.
-
Tumor Measurement : Measure tumor dimensions with calipers three times per week and calculate the volume using the formula: (Length x Width²) / 2.[21]
-
Endpoint Analysis : At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Part 4: Conclusion and Future Directions
This guide presents a hypothetical but scientifically rigorous roadmap for evaluating 5-fluoro-1H-indol-3-ol as a novel kinase inhibitor. The indole scaffold holds significant promise in drug discovery.[22][23] By following the outlined experimental workflows, researchers can systematically determine the compound's biochemical potency, cellular efficacy, and in vivo anti-tumor activity.
A successful outcome from these studies would position 5-fluoro-1H-indol-3-ol, or an optimized derivative, as a lead candidate for further preclinical development, including detailed ADME/Tox profiling and investigation into more complex orthotopic or patient-derived xenograft (PDX) models.[19][20][24] The ultimate goal is the identification of a novel therapeutic agent with a superior efficacy and safety profile compared to existing treatments.
References
- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(13), 3045.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). International Journal of Molecular Sciences, 27(3), 910.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025, November 4). Recent Patents on Anti-Cancer Drug Discovery, 20(5), 415-438.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024, June 23). Natural Resources for Human Health, 4(2), 223-241.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). Molecules, 28(2), 896.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved February 20, 2026, from [Link]
- Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. (2024). Journal of Pharmaceutical Sciences and Research, 16(4), 12-23.
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Journal of Drug Delivery and Therapeutics, 15(5), 1-10.
- In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(21), e2608.
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 20, 2026, from [Link]
- In vitro kinase assay. (2022, September 1). Bio-protocol Preprint.
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). Recent Patents on Anti-Cancer Drug Discovery, 12(2), 114-140.
- In vitro kinase assay. (2024, May 31). protocols.io.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). STAR Protocols, 3(4), 101741.
- Establishment of Patient-Derived Xenografts in Mice. (2016, November 20). Bio-protocol, 6(22), e2024.
- Abstract C154: Investigation of indole-based molecules as a new class of TLK1 inhibitors in prostate cancer therapy. (2023, December 1). Cancer Research, 83(23_Supplement), C154.
- Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020).
-
What is a Xenograft? (2024, December 23). Taconic Biosciences. Retrieved February 20, 2026, from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15). The Jackson Laboratory. Retrieved February 20, 2026, from [Link]
- 5-Fluoro-3-(1H-indol-3-ylmethyl). (2023).
- Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (2020, April 20). Beilstein Journal of Organic Chemistry, 16, 843-853.
- Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). Molecules, 30(5), 1234.
- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2020). Journal of Molecular Structure, 1209, 127982.
- Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2025, January 15). European Journal of Medicinal Chemistry, 282, 117009.
- Bioactive Compounds with Antiglioma Activity from Marine Species. (2021, July 25). Marine Drugs, 19(8), 415.
- (PDF) Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024, August 2).
- Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022, January 22). Molecules, 27(3), 675.
Sources
- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 8. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benthamscience.com [benthamscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. What is a Xenograft? | Taconic Biosciences [taconic.com]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of 5-Fluoroindoles: A Comparative Guide to In Vitro and In Vivo Activities
The Influence of 5-Fluoro Substitution on Indole Bioactivity
The 5-position of the indole ring is a common site for substitution in the design of bioactive molecules. The introduction of a fluorine atom at this position can have several profound effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a compound in vivo.
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Target Binding: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to enhanced binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions.
The following sections will explore the reported in vitro and in vivo activities of various 5-fluoroindole derivatives, providing a basis for understanding the potential of novel compounds within this class.
In Vitro Activity Profile of 5-Fluoroindole Derivatives
The in vitro evaluation of 5-fluoroindole derivatives has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Several studies have demonstrated the potent in vitro anticancer activity of 5-fluoroindole derivatives. For instance, chalcone derivatives incorporating a 5-fluoroindole moiety have shown dose-dependent growth inhibition against human colorectal carcinoma (HCT-116) cell lines.[1] Similarly, 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors, with some compounds exhibiting significantly greater inhibitory activity than the reference drug acarbose.[2]
Furthermore, indole derivatives containing penta-heterocyclic scaffolds have been assessed for their antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma) and K562 (chronic myelogenous leukemia).[3] Notably, some of these compounds, which could include 5-fluoroindole analogs, have demonstrated superior potency compared to established anticancer drugs like Gefitinib and 5-Fluorouracil.[3]
Antimicrobial Activity
The 5-fluoroindole scaffold has also been incorporated into molecules with significant antimicrobial properties. For example, derivatives of 5-fluoro-1H-indole-2,3-dione linked to triazoles have shown considerable antibacterial and antifungal potency.[4] The incorporation of the triazole unit appeared to enhance the antimicrobial efficacy of the parent 5-fluoroisatin.[4]
In a separate study, 3-substituted-1H-imidazol-5-yl-1H-indoles featuring a 5-fluoro substitution were investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). While the 5-fluoro analogue in one series was inactive, the study highlighted the precise structural requirements for anti-MRSA activity within this scaffold.[5] Interestingly, some compounds in this class displayed potent antifungal activity against Cryptococcus neoformans.[5]
Enzyme Inhibition
The inhibitory potential of 5-fluoroindole derivatives extends to various enzymes. As mentioned, 5-fluoro-2-oxindole derivatives have been identified as potent α-glucosidase inhibitors.[2] Additionally, the search for novel influenza inhibitors has led to the evaluation of 7-fluoro-substituted indoles as bioisosteric replacements for existing scaffolds, with a 5,7-difluoroindole derivative showing potent and metabolically stable inhibition of the influenza PB2 protein.[6]
In Vivo Activity Profile of 5-Fluoroindole Derivatives
While in vitro data provides crucial initial insights, in vivo studies are essential to understand a compound's pharmacokinetic profile, efficacy, and safety in a whole-organism context. Data on the in vivo activity of specific 5-fluoroindole derivatives is more limited in the public literature.
Anticancer Efficacy in Animal Models
The in vivo antitumor activity of 5-fluorouracil (5-FU), a structurally different but relevant fluorinated compound, is well-documented. Studies have explored its efficacy in various cancer models, often in combination with other agents or radiotherapy, demonstrating its ability to delay tumor growth.[7][8] While not direct evidence for 5-fluoroindoles, these studies underscore the potential of fluorinated compounds in cancer therapy.
A study on 5-fluoroindole-3-acetic acid, investigated as a prodrug for targeted cancer therapy, showed that after intraperitoneal administration in mice, it reached significant concentrations in tumors.[9] This level of exposure was deemed sufficient to achieve substantial cell kill in various human tumor cell lines in vitro, suggesting its potential for in vivo efficacy when activated by a targeted enzyme.[9]
Pharmacokinetics and Metabolism
The pharmacokinetic properties of fluorinated compounds are a key area of investigation. Studies on 5-fluorouracil have detailed its rapid catabolism and the prolonged half-lives of its metabolites.[10] The inclusion of a fluorine atom, as seen in many approved drugs, often aims to improve metabolic stability and bioavailability.[11] For instance, a 5,7-difluoroindole derivative developed as an influenza inhibitor demonstrated a favorable oral pharmacokinetic profile in mice.[6]
Comparative Summary and Future Directions
The available data, while not specific to 5-fluoro-1H-indol-3-ol, provides a strong foundation for predicting its potential bioactivities.
| Activity | In Vitro Evidence (Structurally Related 5-Fluoroindoles) | In Vivo Evidence (Structurally Related 5-Fluoroindoles) |
| Anticancer | Potent growth inhibition in colorectal, lung, and leukemia cell lines.[1][3] | Tumor growth delay in animal models (inferred from 5-FU and prodrug studies).[7][8][9] |
| Antimicrobial | Activity against MRSA and potent inhibition of Cryptococcus neoformans.[5] | Limited data available. |
| Enzyme Inhibition | Inhibition of α-glucosidase and influenza PB2 protein.[2][6] | Favorable oral pharmacokinetics in an influenza inhibitor model.[6] |
Future research on 5-fluoro-1H-indol-3-ol should focus on:
-
Broad In Vitro Screening: Initial assessment against a diverse panel of cancer cell lines and microbial strains to identify primary areas of activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.
-
In Vivo Pharmacokinetic and Efficacy Studies: Evaluation in relevant animal models to determine its bioavailability, metabolic fate, and therapeutic potential.
Experimental Protocols
General Protocol for In Vitro Anticancer MTT Assay
-
Cell Culture: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-fluoro-1H-indol-3-ol) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
General Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for an in vivo tumor xenograft study.
Signaling Pathway Visualization
Hypothetical PI3K/Akt Signaling Inhibition
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion
The strategic incorporation of a fluorine atom at the 5-position of the indole scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive biological profile of 5-fluoro-1H-indol-3-ol is yet to be established, the diverse and potent activities of structurally related 5-fluoroindole derivatives in anticancer and antimicrobial research provide a compelling rationale for its further investigation. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers embarking on the exploration of this and other novel 5-fluoroindole compounds.
References
-
Crystal data for 5-Fluoro-1H-indole-3-carboxylic acid. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2022, October 21). MDPI. Retrieved February 21, 2026, from [Link]
-
5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. (n.d.). EPA. Retrieved February 21, 2026, from [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2020, February). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). MDPI. Retrieved February 21, 2026, from [Link]
-
In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). (2024, February 12). Journal of Chemical Health Risks. Retrieved February 21, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. (2025, December 16). PMC. Retrieved February 21, 2026, from [Link]
-
Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. (n.d.). SpringerLink. Retrieved February 21, 2026, from [Link]
-
5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. (2002, January 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon. (2020, February 26). Frontiers. Retrieved February 21, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022, June 23). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (n.d.). Chemical Review and Letters. Retrieved February 21, 2026, from [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023, January 11). PMC. Retrieved February 21, 2026, from [Link]
-
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023, December 15). MDPI. Retrieved February 21, 2026, from [Link]
-
Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
The antitumor activity of 5‐fluorouracil (FU)/Bio‐A combination in vivo... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1H-Indol-3-ol, 5-fluoro- (5-Fluoroindoxyl)
Executive Safety Summary
1H-Indol-3-ol, 5-fluoro- (CAS: 288386-04-9), commonly known as 5-Fluoroindoxyl , presents a unique dual-hazard profile in laboratory waste streams. Beyond its classification as a halogenated organic irritant, it is chemically unstable in the presence of oxygen.[1]
Immediate Operational Hazard: Upon exposure to air or oxidizing agents, this compound rapidly dimerizes to form 5,5'-difluoroindigo , an insoluble blue precipitate.[1]
-
Risk: If disposed of in standard organic solvent lines without stabilization, this precipitation can cause severe clogging of waste pumps and transfer lines.[1]
-
Directive: Segregate from strong oxidizers immediately.[1] Dispose of as Halogenated Organic Waste .[1]
Chemical Profile & Hazard Identification
| Parameter | Specification |
| Chemical Name | 1H-Indol-3-ol, 5-fluoro- |
| Synonyms | 5-Fluoroindoxyl; 5-Fluoro-3-hydroxyindole |
| CAS Number | 288386-04-9 |
| Molecular Formula | C₈H₆FNO |
| Waste Classification | Halogenated Organic (Contains Fluorine) |
| Visual Indicator | Solution turns from clear/yellow to deep blue upon oxidation.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential aquatic toxicity.[1] |
Expert Insight: The fluorine atom at the 5-position significantly increases the lipophilicity and metabolic stability of the molecule compared to the parent indoxyl.[1] This necessitates strict adherence to halogenated waste streams to ensure proper high-temperature incineration, preventing the formation of fluorinated environmental byproducts [1].[1]
The "Indigo Risk": Mechanism of Instability
Understanding the degradation pathway is essential for effective waste management.[1] Unlike stable solvents, 5-fluoroindoxyl is a reactive intermediate.[1]
Degradation Pathway Diagram
The following diagram illustrates why waste containers may unexpectedly turn blue and precipitate solids.
Figure 1: Oxidative dimerization pathway of 5-fluoroindoxyl.[1] The formation of insoluble 5,5'-difluoroindigo causes sludge buildup in liquid waste containers.
Disposal Protocols
Do not follow a "one size fits all" approach. Select the protocol that matches your waste state.[1]
Protocol A: Liquid Waste (Solutions & Mother Liquors)
Best for: Reaction mixtures, HPLC effluent, and stock solutions.
-
Segregation: Use a High-Density Polyethylene (HDPE) or glass container designated strictly for Halogenated Organic Waste .[1]
-
Stabilization (Optional but Recommended): If the solution is high concentration (>50 mM), add a small amount of reducing agent (e.g., Dithiothreitol (DTT) or Ascorbic Acid) to delay precipitation, OR acidify slightly (pH < 4) to stabilize the indoxyl form.
-
Labeling:
Protocol B: Solid Waste (Contaminated Debris)
Best for: Vials, gloves, wipes, and filter cakes.
-
Containment: Double-bag all solid waste in thick (minimum 2 mil) polyethylene bags.
-
Labeling: Tag as Solid Hazardous Waste (Halogenated) .
-
Storage: Store in a secondary container to prevent any leaching of blue dye if residual moisture oxidizes.[1]
Protocol C: The "Expert" Stabilization (Intentional Oxidation)
Best for: Old stock solutions or large quantities of expired material.
Instead of risking uncontrolled precipitation in a large waste drum, force the reaction to completion in a controlled beaker.[1]
-
Setup: Place the 5-fluoroindoxyl solution in a beaker within a fume hood.
-
Oxidation: Bubbling air through the solution or adding a mild oxidizer (like dilute Hydrogen Peroxide) will force the conversion to 5,5'-difluoroindigo .[1]
-
Filtration: Once the solution turns deep blue and precipitation stops, filter the solid.
-
Disposal:
Waste Stream Decision Tree
Use this logic flow to determine the correct disposal path for your specific situation.
Figure 2: Decision matrix for selecting the optimal disposal protocol based on waste concentration and physical state.
Regulatory & Compliance Framework
RCRA Considerations
Under the Resource Conservation and Recovery Act (RCRA), 5-fluoroindoxyl must be treated as a Characteristic Hazardous Waste .[1]
-
Halogenated Solvents (F-List/D-List): While not explicitly listed by name in the P or U lists, the presence of Fluorine mandates its treatment as a halogenated organic [2].
-
Incineration Requirement: Halogenated organics require high-temperature incineration (>1100°C) with specific scrubbers to neutralize Hydrofluoric Acid (HF) gas generated during combustion.[1] Never dilute into general sanitary sewers.[1]
Spill Management
In the event of a spill:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Containment: Use absorbent pads.[1]
-
Decontamination: If the surface stains blue (indigo formation), use Ethanol or DMSO to solubilize the dye for cleanup.[1] Water alone will be ineffective against the oxidized dimer.[1]
References
-
Temple University Environmental Health & Radiation Safety. (2025).[1] Halogenated Solvents in Laboratories: Handling and Disposal Guidelines. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (2025).[1] Organic Solvent Waste Disposal Procedures. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
